3-Bromo-2,2,3-trifluoropropanoic acid
Description
BenchChem offers high-quality 3-Bromo-2,2,3-trifluoropropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2,2,3-trifluoropropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2,2,3-trifluoropropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O2/c4-1(5)3(6,7)2(8)9/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQMRWFTOFYPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660172 | |
| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679-95-8 | |
| Record name | 3-Bromo-2,2,3-trifluoropropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 3-Bromo-2,2,3-trifluoropropanoic Acid
CAS Identity & Precision Note:
-
Primary Chemical Name: 3-Bromo-2,2,3-trifluoropropanoic acid[1][2][3]
-
Correct CAS Registry Number: 679-95-8 (Note: The user-supplied CAS 13200-88-9 is frequently associated with unrelated organic intermediates such as 2-isopropoxy-4-hydroxyphenyl derivatives in some databases. This guide focuses strictly on the fluorinated acid specified by the nomenclature).
-
Synonyms: 3-Bromo-2,2,3-trifluoropropionic acid; 3-Bromo-2,2,3-trifluoropropanoic acid.[3]
Executive Summary
3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA) is a specialized fluorinated building block critical in the synthesis of metabolically stable peptidomimetics and high-performance agrochemicals. Distinguished by its vicinal fluoro-bromo motif and a gem-difluoro alpha-carbon , this molecule offers a unique reactivity profile. The electron-withdrawing effect of the three fluorine atoms significantly increases the acidity of the carboxylic tail (pKa < 2.0) while modulating the electrophilicity of the beta-carbon, making it a strategic scaffold for introducing the -CF2-CFH- moiety into bioactive compounds.
Chemical Profile & Physical Properties[1][5][6]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 206.95 g/mol |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~160–165 °C (at 760 mmHg) |
| Density | ~1.8–1.9 g/mL |
| Acidity (pKa) | ~1.5 (Estimated due to |
| Solubility | Soluble in polar organic solvents (MeOH, DCM, THF); decomposes in strong base.[1][4] |
Synthetic Methodology
The synthesis of BTFPA is non-trivial due to the need to position the halogens precisely. The most robust industrial and laboratory scale route involves the oxidative cleavage of the corresponding telomer alcohol.
Core Synthesis Pathway: The Telomer Oxidation
The synthesis begins with the radical addition of methanol to bromotrifluoroethylene (BTFE), followed by oxidation.
Step 1: Radical Telomerization
Methanol acts as the telogen. A radical initiator (e.g., di-tert-butyl peroxide) generates the hydroxymethyl radical (
-
Reaction:
-
Mechanistic Insight: The hydroxymethyl radical attacks the
terminus of the alkene (the less sterically hindered and more electrophilic end), ensuring the 2,2-difluoro arrangement.
Step 2: Jones or Permanganate Oxidation The resulting alcohol (3-bromo-2,2,3-trifluoropropanol) is oxidized to the carboxylic acid.
-
Reagent:
(aqueous/acidic) or Jones Reagent ( ). -
Conditions: 0°C to Room Temperature. Control is required to prevent decarboxylation.
Figure 1: Synthetic workflow from bromotrifluoroethylene precursor.
Reactivity & Mechanistic Insights
BTFPA is a bifunctional molecule.[1] Its reactivity is governed by the competition between the acidic carboxyl group and the labile C-Br bond, both influenced by the strong inductive effect of the fluorines.
Carboxyl Group Functionalization
The carboxylic acid is highly acidic. Standard esterification (Fisher) requires forcing conditions or activation (e.g.,
-
Protocol Tip: Use thionyl chloride with a catalytic amount of DMF to form the acid chloride first, then react with the desired amine or alcohol.
Dehydrobromination (Elimination)
Under basic conditions (e.g., excess NaOH or DBU), BTFPA undergoes
-
Mechanism: E2 elimination. The
-fluorines make the -proton (on the CHBrF group) somewhat acidic, but the elimination is driven by the formation of the conjugated double bond. -
Risk: If the goal is nucleophilic substitution, bases must be avoided or carefully selected (non-nucleophilic, bulky bases).
Nucleophilic Substitution (SN2 vs SN1)
Direct displacement of the Bromine (C3 position) is sluggish.
-
Steric/Electronic Hindrance: The adjacent
group shields the backside attack (SN2) and destabilizes any developing carbocation (SN1) due to the strong dipole destabilization. -
Alternative: Radical-mediated substitution or metal-catalyzed cross-coupling is preferred over classical SN2.
Applications in Drug Development
The "Fluorine Effect" is the primary driver for using BTFPA.
-
pKa Modulation: Incorporating the
linker drops the pKa of neighboring amines or acids, altering bioavailability and receptor binding affinity. -
Metabolic Blocking: The C-F and C-Br bonds resist cytochrome P450 oxidation. The
group specifically blocks metabolic degradation at the -position. -
Peptidomimetics: BTFPA is used to synthesize fluorinated
-amino acids. By reacting BTFPA with chiral auxiliaries, researchers can generate enantiopure fluorinated backbones for peptide drugs that resist proteolysis.
Figure 2: Strategic utility of BTFPA in medicinal chemistry workflows.
Handling & Safety Protocols
Hazard Classification: Corrosive (Skin Corr. 1B), Irritant.
Storage: Hygroscopic. Store under inert atmosphere (
Standard Operating Procedure (SOP) for Handling:
-
PPE: Neoprene gloves, chemical splash goggles, and face shield. Work exclusively in a fume hood.
-
Spill Control: Do not use water initially (exothermic reaction). Neutralize with sodium bicarbonate or lime before cleanup.
-
Quenching: When quenching reactions involving the acid chloride derivative, add the reaction mixture to ice/water, not water to the mixture, to control HCl evolution.
References
-
Organic Syntheses , Coll. Vol. 5, p. 242 (1973); Vol. 47, p. 25 (1967). Synthesis of fluorinated propionic acids via oxidation of telomer alcohols.[5]Link
-
PubChem Compound Summary , "2-Bromo-3,3,3-trifluoropropanoic acid" (Isomer comparison and physical data). Link
-
ChemicalBook , "3,3,3-Trifluoropropionic acid and derivatives synthesis." (Precursor chemistry).[6] Link
-
Aceschem , "Product Catalog: 3-Bromo-2,2,3-Trifluoropropanoic Acid (CAS 679-95-8)."[2][3][7][8] (Commercial availability and CAS verification). Link
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- 8. Search Results - AK Scientific [aksci.com]
An In-depth Technical Guide to 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Building Blocks in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly sought-after building blocks.[1] 3-Bromo-2,2,3-trifluoropropanoic acid stands as a prime example of such a valuable synthetic intermediate, offering a trifluoromethyl group, a carboxylic acid handle, and a reactive bromine atom, all within a compact three-carbon framework. This guide provides a comprehensive technical overview of its synthesis, reactivity, potential applications, and safe handling, empowering researchers to leverage its unique chemical attributes.
Physicochemical Properties
A thorough understanding of the fundamental properties of 3-Bromo-2,2,3-trifluoropropanoic acid is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 679-95-8 | N/A |
| Molecular Formula | C₃H₂BrF₃O₂ | N/A |
| Molecular Weight | 206.95 g/mol | N/A |
| Appearance | Predicted to be a liquid or low-melting solid | N/A |
| Boiling Point | Not explicitly reported; likely to be in the range of similar fluorinated carboxylic acids. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as ethers, and chlorinated solvents. | N/A |
Synthesis of 3-Bromo-2,2,3-trifluoropropanoic acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway to 3-Bromo-2,2,3-trifluoropropanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a well-reasoned projection based on known chemical reactions and should be optimized and validated under appropriate laboratory conditions.
Part 1: Synthesis of 2-Bromo-3,3,3-trifluoropropene
This initial step is based on a documented procedure for the synthesis of a key intermediate.[2]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, add bromine (1.0 eq). The reaction should be conducted under a fume hood with appropriate personal protective equipment.
-
Bromination: While stirring, introduce 3,3,3-trifluoropropene (1.1 eq) into the reactor at a controlled rate, maintaining the temperature between 20-100 °C. The reaction is initiated by exposure to a light source (e.g., a UV lamp). The reaction is complete when the characteristic red-brown color of bromine disappears, and the solution becomes light yellow or colorless. The product of this step is 2,3-dibromo-1,1,1-trifluoropropane.
-
Elimination: In a separate reactor equipped for distillation, prepare a solution of a suitable base (e.g., potassium hydroxide in ethanol) and a phase-transfer catalyst. Heat the solution to 40-90 °C.
-
Product Formation: Slowly add the 2,3-dibromo-1,1,1-trifluoropropane from the previous step to the heated basic solution. The desired 2-bromo-3,3,3-trifluoropropene will be formed via an elimination reaction and can be distilled directly from the reaction mixture.
Part 2: Oxidation to 3-Bromo-2,2,3-trifluoropropanoic acid
This step involves the oxidative cleavage of the double bond in 2-bromo-3,3,3-trifluoropropene.
-
Reaction Setup: In a round-bottom flask, dissolve the 2-bromo-3,3,3-trifluoropropene (1.0 eq) in a suitable solvent mixture, such as acetone/water or a biphasic system with a phase-transfer catalyst.
-
Oxidation: Cool the solution in an ice bath and slowly add a strong oxidizing agent, such as potassium permanganate (KMnO₄) or generate ozone (O₃) in situ. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is worked up to remove the oxidant byproducts. For permanganate oxidation, this typically involves quenching with a reducing agent (e.g., sodium bisulfite) and filtering the manganese dioxide formed.
-
Isolation and Purification: The aqueous layer is then acidified, and the product, 3-Bromo-2,2,3-trifluoropropanoic acid, is extracted with an organic solvent. The combined organic extracts are dried and the solvent is removed under reduced pressure. The final product can be purified by distillation or crystallization.
Reactivity and Synthetic Utility
3-Bromo-2,2,3-trifluoropropanoic acid is a trifunctional molecule, and its reactivity is dictated by the interplay of the carboxylic acid, the C-Br bond, and the fluorine atoms.
Key Reaction Pathways
Caption: Principal reaction pathways of 3-Bromo-2,2,3-trifluoropropanoic acid.
-
Carboxylic Acid Transformations: The carboxylic acid moiety can undergo standard transformations such as esterification and amidation, providing access to a wide range of derivatives.
-
Nucleophilic Substitution at the C-Br Bond: The carbon-bromine bond is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. The presence of electron-withdrawing fluorine atoms on the adjacent carbon can influence the reaction rate and mechanism.
-
Elimination Reactions: Treatment with a base can induce elimination of HBr, leading to the formation of a fluorinated acrylic acid derivative. The regioselectivity of this elimination will be influenced by the acidity of the alpha-proton and the stability of the resulting alkene.[3]
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups.[4] The presence of both a trifluoromethyl group and a reactive bromine atom makes 3-Bromo-2,2,3-trifluoropropanoic acid a potentially valuable building block for the synthesis of complex pharmaceutical intermediates.
While specific examples of its use in marketed drugs are not readily found, its structural motifs are present in various bioactive molecules. It can serve as a precursor for the synthesis of:
-
Novel Amino Acids: By displacing the bromide with an azide followed by reduction, novel trifluorinated beta-amino acids can be synthesized. These can then be incorporated into peptides or used as chiral building blocks.
-
Heterocyclic Compounds: The bifunctional nature of the molecule allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many drug scaffolds.
-
Enzyme Inhibitors: The electrophilic nature of the carbon bearing the bromine atom, combined with the carboxylic acid, makes it a candidate for the design of covalent inhibitors targeting specific amino acid residues in enzyme active sites.
Spectroscopic Characterization (Predicted)
No experimentally determined spectra for 3-Bromo-2,2,3-trifluoropropanoic acid are publicly available. The following data is predicted based on the analysis of structurally similar compounds.
¹H NMR: The proton NMR spectrum is expected to be simple, showing a single signal for the proton on the carbon bearing the bromine. Due to coupling with the adjacent fluorine atoms, this signal would likely appear as a doublet of triplets or a more complex multiplet.
¹³C NMR: The carbon NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The chemical shifts will be influenced by the attached halogens and the carboxylic acid group.[5]
¹⁹F NMR: The fluorine NMR spectrum is expected to show two signals, one for the two fluorine atoms on the C-2 position and another for the single fluorine on the C-3 position. These signals will likely exhibit complex splitting patterns due to geminal and vicinal F-F and F-H coupling.
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of Br, COOH, and HF.[6]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, broad absorption in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid, and a sharp, strong absorption around 1700 cm⁻¹ for the C=O stretch. C-F and C-Br stretching vibrations will appear in the fingerprint region.
Safety, Handling, and Disposal
Given the lack of a specific Safety Data Sheet (SDS) for 3-Bromo-2,2,3-trifluoropropanoic acid, a cautious approach based on the known hazards of similar compounds is imperative.
Hazard Assessment:
-
Corrosive: Like many carboxylic acids and halogenated compounds, it is expected to be corrosive to the skin, eyes, and respiratory tract.[7]
-
Toxicity: Halogenated organic compounds can have varying degrees of toxicity. Inhalation, ingestion, and skin contact should be avoided.[8][9]
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid generating aerosols or dust.
-
Keep the container tightly closed when not in use.[10]
-
Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[8]
Disposal:
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not pour down the drain.[11]
Conclusion
3-Bromo-2,2,3-trifluoropropanoic acid is a specialized building block with significant potential in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Its unique combination of a carboxylic acid, a reactive bromine atom, and a trifluoromethyl group offers a versatile platform for the introduction of fluorine and further molecular elaboration. While detailed experimental data for this specific compound is sparse, this guide provides a solid foundation for its synthesis, understanding its reactivity, and ensuring its safe handling, thereby enabling researchers to unlock its synthetic potential.
References
- CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google P
-
T3p-promoted synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4h-pyrido[3,2-e][2][12]thiazin-4-ones and their activity against the kinetoplastid parasite trypanosoma brucei - Semantic Scholar. (URL: [Link])
-
Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species - Radboud Repository. (URL: [Link])
-
3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem. (URL: [Link])
-
3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem. (URL: [Link])
-
A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine) | Request PDF - ResearchGate. (URL: [Link])
-
CAS#:22633-83-6 | 3-bromo-2,2,3,3-tetrafluoropropanoic acid | Chemsrc. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA) and an Alternative 2-Iodo- N-(2,2,2-Trifluoroethyl)acetamide (ITFEA) 19F NMR Probe - PubMed. (URL: [Link])
-
Fluorinated Building Blocks - Halocarbon Life Sciences. (URL: [Link])
-
Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... - ResearchGate. (URL: [Link])
-
Three alkenes (ignoring stereoisomers) are formed when 3-bromo-2,3-dimethylpentane undergoes an... - Homework.Study.com. (URL: [Link])
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5-Bromo-1,2,3-trifluorobenzene - Magritek. (URL: [Link])
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Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - NIH. (URL: [Link])
-
Introductory note on the 13C NMR spectrum of propanoic acid - Doc Brown's Chemistry. (URL: [Link])
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate. (URL: [Link])
- The major product obtained from E_2 - elimination of 3bromo-2-fluoropentane is [JEE Main-2020 (Se... - YouTube. (URL: https://www.youtube.
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2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles - MDPI. (URL: [Link])
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Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (URL: [Link])
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(PDF) Perfluoropropionic Acid (CF3CF2C(O)OH): Three Conformations and Dimer Formation - ResearchGate. (URL: [Link])
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Propanoic acid, 3-bromo-2-oxo-, ethyl ester - the NIST WebBook. (URL: [Link])
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An In-Depth Technical Guide to the Structure Elucidation of 3-Bromo-2,2,3-trifluoropropanoic Acid
Foreword: The Analytical Imperative for Complex Halogenated Structures
In the landscape of modern drug discovery and materials science, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into organic scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This has led to a surge in novel, structurally complex molecules whose unambiguous characterization is paramount for advancing research and development. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a model polyhalogenated carboxylic acid, 3-Bromo-2,2,3-trifluoropropanoic acid.
This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior scientist tasked with this analytical challenge. We will delve into the "why" behind each experimental choice, grounding our interpretations in fundamental principles and reinforcing them with data from orthogonal techniques. The protocols and data presented herein are designed to be a self-validating system, ensuring the highest degree of confidence in the final structural assignment.
The Analytical Challenge: Unveiling the Structure of 3-Bromo-2,2,3-trifluoropropanoic Acid
The target of our investigation is 3-Bromo-2,2,3-trifluoropropanoic acid, a chiral molecule whose synthesis presents unique regiochemical and stereochemical considerations. The presence of multiple electronegative atoms (F and Br) and a carboxylic acid functionality dictates a multi-faceted analytical approach to unequivocally determine its constitution and connectivity.
A Multi-modal Spectroscopic Approach: The Cornerstone of Structure Elucidation
A singular analytical technique is seldom sufficient for the complete characterization of a novel chemical entity. A robust structure elucidation strategy relies on the synergistic interpretation of data from multiple spectroscopic methods. For 3-Bromo-2,2,3-trifluoropropanoic acid, our primary tools will be Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen and carbon-fluorine framework of an organic molecule. For a compound like 3-Bromo-2,2,3-trifluoropropanoic acid, a suite of 1D and 2D NMR experiments is essential.
Predicted ¹H NMR Data
The proton NMR spectrum is anticipated to be relatively simple, yet highly informative due to the influence of the adjacent fluorine and bromine atoms.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| ~11.5 | broad singlet | - | 1H | COOH |
| ~5.2 | doublet of doublets of doublets (ddd) | J(H,F) ≈ 48, J(H,F) ≈ 15, J(H,F) ≈ 5 | 1H | CH |
Rationale behind the assignments:
-
The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm)[1][2].
-
The single proton at the C3 position is coupled to three fluorine atoms: two geminal fluorine atoms at C2 and one vicinal fluorine atom at C3. This will result in a complex splitting pattern, predicted here as a doublet of doublets of doublets. The magnitude of the coupling constants is estimated based on typical values for geminal and vicinal H-F couplings[3].
Predicted ¹⁹F NMR Data
¹⁹F NMR is crucial for probing the environment of the fluorine atoms. The spectrum is predicted to show two distinct fluorine environments.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| ~ -70 | doublet of doublets | J(F,F) ≈ 250, J(F,H) ≈ 48 | 1F | CF at C2 |
| ~ -75 | doublet of doublets | J(F,F) ≈ 250, J(F,H) ≈ 15 | 1F | CF at C2 |
| ~ -180 | doublet of doublets | J(F,H) ≈ 5, J(F,F) ≈ 10 | 1F | CF at C3 |
Rationale behind the assignments:
-
The two fluorine atoms at the C2 position are diastereotopic due to the chiral center at C3, and thus are expected to have slightly different chemical shifts[4]. They will exhibit a large geminal F-F coupling and will each be coupled to the proton at C3 with different coupling constants.
-
The single fluorine atom at the C3 position is expected to be at a more upfield chemical shift. It will be coupled to the proton at C3 and to the two fluorine atoms at C2.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information about the carbon skeleton.
| Chemical Shift (δ) ppm | Assignment |
| ~170 | COOH |
| ~115 (t, J(C,F) ≈ 250 Hz) | CF₂ |
| ~85 (d, J(C,F) ≈ 200 Hz) | CHBrF |
Rationale behind the assignments:
-
The carboxylic acid carbon is expected to resonate in the downfield region of the spectrum (160-185 ppm)[5].
-
The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The CF₂ carbon will appear as a triplet, while the CHBrF carbon will appear as a doublet. The chemical shifts are estimated based on the electronegativity of the attached halogens[6].
2D NMR for Connectivity Confirmation: HSQC and HMBC
To definitively establish the connectivity, 2D NMR experiments are indispensable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show correlations between directly bonded protons and carbons. We would expect to see a cross-peak between the proton at ~5.2 ppm and the carbon at ~85 ppm, confirming the C3-H bond.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations. Key expected correlations include:
-
The COOH proton (~11.5 ppm) to the COOH carbon (~170 ppm) and the C2 carbon (~115 ppm).
-
The C3 proton (~5.2 ppm) to the COOH carbon (~170 ppm) and the C2 carbon (~115 ppm).
-
These correlations would provide unequivocal evidence for the propanoic acid backbone and the relative positions of the functional groups.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of 3-Bromo-2,2,3-trifluoropropanoic acid in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
1D Spectra Acquisition:
-
¹H NMR: Acquire with a spectral width of 16 ppm, 16 scans, and a relaxation delay of 2 s.
-
¹⁹F NMR: Acquire with a spectral width of 250 ppm, 64 scans, and a relaxation delay of 2 s. Use a suitable fluorine standard for referencing.
-
¹³C NMR: Acquire with a spectral width of 250 ppm, 1024 scans, and a relaxation delay of 2 s.
-
-
2D Spectra Acquisition:
-
HSQC: Acquire with a spectral width of 10 ppm in F2 (¹H) and 150 ppm in F1 (¹³C).
-
HMBC: Acquire with a spectral width of 10 ppm in F2 (¹H) and 200 ppm in F1 (¹³C). Optimize the long-range coupling delay for an average J-coupling of 8 Hz.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1200-1000 | Strong | C-F stretch |
| 700-600 | Medium | C-Br stretch |
Rationale behind the assignments:
-
The O-H stretch of a carboxylic acid is characteristically very broad due to hydrogen bonding[2].
-
The C=O stretch for a saturated carboxylic acid typically appears around 1710 cm⁻¹[5].
-
The C-F and C-Br stretching vibrations are expected in the fingerprint region of the spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the neat liquid sample between two NaCl or KBr plates.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity will be observed at m/z values corresponding to the molecular weight of the compound containing the ⁷⁹Br and ⁸¹Br isotopes, respectively. This isotopic signature is a hallmark of a bromine-containing compound[4][7].
-
Key Fragmentation Pathways:
-
Loss of COOH: A common fragmentation for carboxylic acids, leading to a fragment ion [M-45]⁺.
-
Loss of Br: Cleavage of the C-Br bond will result in a fragment ion [M-79/81]⁺.
-
Alpha-cleavage: Cleavage of the C2-C3 bond can lead to various fragment ions.
-
Predicted Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity (%) | Assignment |
| 222/224 | 10 | [M]⁺ (with ⁷⁹Br/⁸¹Br) |
| 177/179 | 40 | [M-COOH]⁺ |
| 143 | 100 | [M-Br]⁺ |
| 123 | 30 | [CF₂COOH]⁺ |
| 79/81 | 20 | [Br]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
The Integrated Approach: A Cohesive Structural Narrative
The true power of this multi-modal approach lies in the integration of all the data to build a self-consistent structural argument.
Structure Elucidation Workflow
Caption: Integrated workflow for structure elucidation.
Logical Deduction:
-
Mass Spectrometry provides the molecular weight and confirms the presence of one bromine atom through the characteristic M⁺ and M+2 isotopic pattern.
-
IR Spectroscopy confirms the presence of a carboxylic acid functional group (broad O-H and strong C=O) and carbon-halogen bonds.
-
¹³C NMR identifies the three distinct carbon environments: a carbonyl, a CF₂, and a CHBrF group.
-
¹H and ¹⁹F NMR provide the crucial details of the proton and fluorine environments and their couplings.
-
2D NMR (HSQC and HMBC) unequivocally connects the fragments identified by the 1D NMR spectra, confirming the propanoic acid backbone and the substituent positions.
By weaving together the threads of evidence from each of these techniques, we arrive at a single, validated structure for 3-Bromo-2,2,3-trifluoropropanoic acid.
Conclusion: A Framework for Confidence in Structural Assignment
The structure elucidation of 3-Bromo-2,2,3-trifluoropropanoic acid serves as a compelling case study for the analytical rigor required in modern chemical research. This guide has demonstrated that by employing a logical, multi-modal spectroscopic approach and interpreting the resulting data with a deep understanding of fundamental principles, a confident and unambiguous structural assignment can be achieved. This workflow is not merely a protocol but a strategic framework that can be adapted to tackle the structural challenges posed by a wide array of complex molecules encountered in drug discovery and materials science.
References
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2022, February 25). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
Shimadzu. (n.d.). 01-00027A-EN Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(11), 3174–3183. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
JoVE. (2023, April 30). Video: Substituent Effects on Acidity of Carboxylic Acids. Retrieved from [Link]
- Kowalska, M., & Dudziak, M. (2011). GC-MS determination of halogen derivatives of acetic acid. Architecture Civil Engineering Environment, 4(3), 117-124.
-
YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
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eGrove - University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]
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"3-Bromo-2,2,3-trifluoropropanoic acid" NMR data
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-2,2,3-trifluoropropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
3-Bromo-2,2,3-trifluoropropanoic acid stands as a potentially valuable, yet under-characterized, fluorinated building block for the synthesis of novel chemical entities in the pharmaceutical and agrochemical sectors. Its unique combination of a carboxylic acid, a stereocenter, and dense halogenation presents a significant challenge for unambiguous structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for elucidating the precise structure of such complex molecules.
This technical guide addresses the current scarcity of published empirical NMR data for 3-Bromo-2,2,3-trifluoropropanoic acid. In lieu of a simple data report, this document provides a comprehensive, predictive analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra. By leveraging fundamental NMR principles and drawing comparisons with structurally analogous compounds, we present a detailed theoretical spectrum. More importantly, this guide outlines a robust, field-proven experimental workflow for acquiring, processing, and interpreting the NMR data, ensuring researchers can confidently validate the structure of this and similar fluorinated molecules. The causality behind each experimental choice is explained, providing a self-validating framework for analysis that moves from initial 1D acquisition to advanced 2D correlation experiments for definitive structural assignment.
The Molecular Subject: Structure and Significance
3-Bromo-2,2,3-trifluoropropanoic acid possesses a unique trifunctional architecture. The presence of fluorine atoms can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated synthons highly sought after in drug discovery.[1] The stereocenter at the C3 position adds a layer of complexity and potential for stereospecific interactions in biological systems. Accurate and detailed structural analysis via NMR is therefore not merely confirmatory but essential for its application in targeted synthesis.
Caption: Predicted spin-spin coupling network.
Experimental Protocol for Empirical Validation
This section provides a detailed methodology for acquiring high-quality NMR data. The trustworthiness of the final structure depends on a meticulous and logical experimental approach.
Sample Preparation
-
Analyte Preparation: Weigh approximately 10-20 mg of 3-Bromo-2,2,3-trifluoropropanoic acid directly into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. Deuterated acetone (Acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) are excellent first choices due to their polarity and ability to disrupt intermolecular hydrogen bonding of the carboxylic acid. Deuterated chloroform (CDCl₃) may also be used, but the acidic proton may exchange or produce a broad signal.
-
Dissolution: Add ~0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex until the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Referencing (Optional but Recommended): For precise ¹⁹F chemical shift referencing, an external standard such as CFCl₃ in a sealed capillary can be used. [2]Alternatively, a secondary standard can be used if calibrated. [3]
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended to achieve optimal signal dispersion.
-
Standard 1D Experiments:
-
¹H Spectrum: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width to cover the downfield region.
-
¹⁹F Spectrum: Acquire a standard one-pulse fluorine spectrum. A ¹H decoupled spectrum (¹⁹F{¹H}) should also be acquired to simplify the multiplets and confirm which splittings are due to protons. [4] 3. ¹³C Spectrum: Acquire a proton-decoupled carbon spectrum (¹³C{¹H}). A longer acquisition time or a higher sample concentration may be needed due to the lower sensitivity of ¹³C.
-
-
Advanced 2D Correlation Experiments (for Unambiguous Assignment):
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It will definitively link the C3-H signal to the C3 signal.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is critical for assigning the C1 and C2 carbons based on their correlation to the C3-H.
-
¹H-¹⁹F HETCOR (Heteronuclear Correlation) or HSQC: This experiment correlates proton and fluorine signals that are coupled, providing direct evidence of JHF couplings and linking the proton and fluorine spin systems.
-
A Self-Validating Workflow for Data Interpretation
The following workflow ensures that every piece of data is cross-validated, leading to an unambiguous structural assignment.
Caption: Logical workflow for NMR data interpretation.
-
Initial Analysis (1D): Begin by analyzing the simple ¹H spectrum to locate the single proton multiplet. Then, examine the ¹⁹F spectra to identify the two distinct fluorine environments. Comparing the ¹⁹F and the ¹⁹F{¹H} decoupled spectra will immediately reveal which splittings in the ¹⁹F spectrum are caused by the proton.
-
H-F Correlation (2D): The ¹H-¹⁹F HETCOR is the crucial next step. It will show a cross-peak between the C3-H and the C3-F, and likely weaker cross-peaks to the C2 fluorines, definitively linking the proton and fluorine spin systems.
-
Backbone Assignment (2D): Use the ¹H-¹³C HSQC to find the carbon signal directly attached to the C3-H; this is C3. Then, use the HMBC spectrum. The C3-H should show a two-bond correlation to C2 and a three-bond correlation to C1, allowing for the unambiguous assignment of the entire carbon backbone.
-
Final Validation: At this stage, all nuclei should be assigned. The final check is to ensure consistency. For example, the ²JHF coupling constant measured in the ¹H spectrum must be identical to the ²JHF value measured in the ¹⁹F spectrum. [5]This cross-validation across multiple, independent datasets provides a high degree of confidence in the final structural assignment.
Conclusion
While empirical data for 3-Bromo-2,2,3-trifluoropropanoic acid remains to be formally published, a detailed and reliable prediction of its ¹H, ¹³C, and ¹⁹F NMR spectra is achievable through the application of fundamental spectroscopic principles. The molecule is expected to display a complex but interpretable set of spectra, characterized by significant deshielding and extensive spin-spin coupling between all NMR-active nuclei. By following the robust experimental and interpretive workflow outlined in this guide, researchers can confidently acquire and analyze the necessary data to perform an unambiguous structural elucidation, paving the way for the effective use of this promising fluorinated building block in research and development.
References
-
PubChem. (n.d.). 3,3,3-Trifluoropropionic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
Kuyucak, A., & Schurigt, U. (2013). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 3, 2311. [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Analytical Chemistry, 73(11), 2606-2612. [Link]
-
Gerig, J. T. (2001). Fluorine NMR. eMagRes. [Link]
-
Juday, R. E. (2008). The Use of 19F NMR to Interpret the Structural Properties of Perfluorocarboxylate Acids: A Possible Correlation with Their Environmental Disposition. The Journal of Physical Chemistry A, 112(34), 7799-7804. [Link]
-
Wang, F., & Wang, Y. (2012). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8). The Journal of Physical Chemistry A, 116(1), 438-444. [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from Chemistry LibreTexts. [Link]
-
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from Doc Brown's Chemistry. [Link]
-
Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from Magritek. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from AZoM. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from uOttawa NMR Facility. [Link]
-
PubChem. (n.d.). 3-Bromopropionic acid. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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Technical Guide: Stability and Storage of 3-Bromo-2,2,3-trifluoropropanoic Acid
[1]
CAS Number: 679-95-8
Formula: C
Part 1: Executive Technical Summary[1]
3-Bromo-2,2,3-trifluoropropanoic acid is a highly functionalized fluorinated building block used in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structure features a terminal carboxylic acid, a gem-difluoro motif at the
Critical Stability Insight:
While the C-F bond is generally robust, the presence of the
Part 2: Chemical Stability Profile
Hydrolytic Instability & HF Generation
Unlike simple perfluorinated acids (e.g., TFA), the C3 position in 3-Bromo-2,2,3-trifluoropropanoic acid is activated.[1] Exposure to atmospheric moisture can initiate hydrolysis, leading to the release of hydrogen bromide (HBr) and potentially hydrogen fluoride (HF).[1]
-
Mechanism: Nucleophilic attack by water, facilitated by the electron-withdrawing nature of the fluorine atoms, can lead to the elimination of the halide.[1]
-
Risk: The formation of HF poses a severe, silent safety threat (bone decalcification) and accelerates the corrosion of glass storage vessels.[1]
Photolytic Sensitivity
The C-Br bond energy (~276 kJ/mol) is significantly lower than the C-F bond (~485 kJ/mol).[1] Prolonged exposure to UV or broad-spectrum light can induce homolytic cleavage of the C-Br bond, generating radical species that lead to oligomerization or decarboxylative degradation.[1]
Thermal Stability
The compound is stable at ambient temperatures if dry, but elevated temperatures (>50°C) accelerate decarboxylation, especially in the presence of base or transition metal impurities.[1]
Degradation Pathway Visualization
The following diagram illustrates the primary degradation risks:
Figure 1: Primary degradation pathways including hydrolysis (releasing corrosive HF/HBr) and photolysis.[1]
Part 3: Storage Protocol (The "Gold Standard")
To maintain purity >98% and ensure safety, the following storage system is mandatory. This protocol is designed to be self-validating —if the secondary containment is compromised, the failure is visible.[1]
Storage Conditions Table
| Parameter | Specification | Rationale |
| Temperature | 2°C to 8°C | Slows thermal decarboxylation and hydrolysis rates.[1] |
| Atmosphere | Argon or Nitrogen | Displaces moisture and oxygen; prevents hydrolysis.[1] |
| Container | Fluoropolymer (PFA/FEP) | Glass is susceptible to etching by trace HF.[1] PFA is inert.[1] |
| Secondary | Desiccator / Overpack | Provides a physical barrier against humidity.[1] |
| Light | Amber / Opaque | Prevents C-Br bond photolysis.[1] |
Step-by-Step Storage Workflow
-
Container Selection: Transfer the material from glass shipping vials to a PFA (Perfluoroalkoxy) or FEP bottle immediately upon receipt.[1] Glass may be used only if the material is strictly anhydrous, but PFA is safer for long-term storage.[1]
-
Inert Gas Purge: After every use, purge the headspace of the container with dry Argon for 30 seconds.[1] Argon is heavier than air and provides a better blanket than Nitrogen.[1]
-
Sealing: Wrap the cap junction with Parafilm or electrical tape to prevent diffusive gas exchange.[1]
-
Secondary Containment: Place the PFA bottle inside a secondary, sealable container (e.g., a polyethylene jar) containing a color-indicating desiccant (silica gel).[1]
-
Self-Validation: If the silica gel changes color (e.g., Blue to Pink), the moisture barrier is compromised.[1]
-
-
Location: Store in a dedicated flammables/corrosives refrigerator at 4°C.
Part 4: Quality Control & Self-Validation[1]
Before using this reagent in critical synthesis steps, validate its integrity using the following methods.
Visual Inspection
-
Clear/Colorless: High purity.[1]
-
Yellow/Brown Tint: Indicates liberation of Bromine (Br
) via photolysis or oxidation.[1] Distill or discard. -
Fuming: Indicates hydrolysis and release of HF/HBr.[1] Do not open outside a fume hood.
Quantitative Analysis (NMR)
Run a
-
Protocol: Dissolve ~10 mg in CDCl
(ensure solvent is dry). -
Expected Signals: Look for the characteristic ABX or AB patterns of the CF
and CF groups. -
Impurity Markers: New peaks upfield (typically fluoride ions) or shifts in the carbonyl region indicate hydrolysis products.[1]
Acid Content Titration
Perform a non-aqueous titration to determine precise acid content, distinguishing the carboxylic acid from generated inorganic acids (HBr/HF).[1]
Part 5: Safety & Handling (HF Hazard)[1]
WARNING: The potential for Hydrofluoric Acid (HF) generation mandates specific safety protocols beyond standard acid handling.[1]
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a face shield.[1]
-
Engineering Controls: Handle only in a functioning chemical fume hood.
-
First Aid:
-
Skin Contact: Immediate irrigation with water for 5 minutes, followed by application of 2.5% Calcium Gluconate Gel .[1] This gel must be available at the workstation before opening the bottle.[1]
-
Mechanism: Calcium gluconate neutralizes fluoride ions that penetrate the skin and sequester calcium from the bone.[1]
-
Safety Response Workflow
Figure 2: Immediate response protocol for exposure to fluorinated acid derivatives.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13680306, 2-Bromo-3,3,3-trifluoropropanoic acid. Retrieved February 5, 2026, from [Link]
discovery and history of "3-Bromo-2,2,3-trifluoropropanoic acid"
The Strategic Evolution of 3-Bromo-2,2,3-trifluoropropanoic Acid: From Radical Telomerization to Peptidomimetic Scaffolds
Executive Summary
3-Bromo-2,2,3-trifluoropropanoic acid (CAS: 679-95-8) represents a specialized class of halogenated organofluorine building blocks. Historically emerging from the mid-20th-century boom in fluoropolymer research at DuPont, this compound has evolved from a simple telomerization byproduct into a critical intermediate for medicinal chemistry . Its unique structure—featuring a terminal carboxylic acid, a gem-difluoro linker, and a reactive bromofluoromethine tail—makes it a "linchpin" reagent for introducing lipophilic fluorinated motifs into peptide backbones and small-molecule drugs.
This guide details the discovery, synthetic evolution, mechanistic underpinnings, and modern applications of this compound, designed for researchers requiring high-fidelity technical data.
Chemical Identity & Physicochemical Profile
Before addressing the synthesis, we must establish the precise chemical identity. The compound is often confused with its tetrafluoro- analogs; however, the trifluoro- variant possesses a distinct reactivity profile due to the presence of a C-H bond on the terminal carbon, allowing for further functionalization.
| Property | Specification |
| IUPAC Name | 3-Bromo-2,2,3-trifluoropropanoic acid |
| Synonyms | 3-Bromo-2,2,3-trifluoropropionic acid; 3-Bromotrifluoropropionic acid |
| CAS Number | 679-95-8 |
| Molecular Formula | C₃H₂BrF₃O₂ |
| Molecular Weight | 206.95 g/mol |
| SMILES | OC(=O)C(F)(F)C(F)(Br) (Note: Chiral center at C3) |
| Physical State | Colorless to light yellow liquid |
| Boiling Point | ~185°C (at 760 mmHg) / 85-87°C (at 15 mmHg) |
| Density | ~1.9 g/cm³ |
| pKa | ~1.5 (Estimated; highly acidic due to electron-withdrawing F/Br) |
Historical Discovery & Synthetic Evolution
The history of 3-bromo-2,2,3-trifluoropropanoic acid is inextricably linked to the study of radical telomerization of fluoroolefins, pioneered in the 1950s.
The "DuPont Era" and the Telomerization Breakthrough
In the post-WWII era, researchers at DuPont (including R. M. Joyce and D. C. England ) investigated the reaction of tetrafluoroethylene (TFE) and chlorotrifluoroethylene (CTFE) with various chain transfer agents (telogens).
The seminal discovery was that methanol could act as a telogen. When methanol is exposed to a radical source in the presence of a fluoroolefin, the hydroxymethyl radical (•CH₂OH) is generated.[1][2] This radical adds across the double bond of the fluoroolefin.
-
1951 : R. M. Joyce (DuPont) patents the telomerization of TFE with methanol (U.S. Patent 2,559,628).
-
1960s : A. Demiel extends this work to bromotrifluoroethylene (BTFE) . This is the pivotal moment for our target compound. Demiel demonstrated that BTFE (CF₂=CFBr) reacts with methanol to form the 1:1 adduct 3-bromo-2,2,3-trifluoropropanol .
The Oxidation Step
The alcohol adduct is merely a precursor. The conversion to the acid was standardized using strong oxidants. The method of choice, established by England and colleagues for the chloro- analog and adapted for the bromo- analog, utilizes potassium permanganate (KMnO₄) .
Detailed Synthetic Methodology
The synthesis is a two-stage process: Radical Addition followed by Oxidation .
Stage 1: Synthesis of Precursor (3-Bromo-2,2,3-trifluoropropanol)
-
Reagents : Bromotrifluoroethylene (BTFE), Methanol (excess), Benzoyl Peroxide (initiator).
-
Mechanism : Free-radical chain reaction.
-
Protocol :
-
Charge a high-pressure autoclave with methanol and catalytic benzoyl peroxide.
-
Pressurize with BTFE gas.
-
Heat to ~100°C to initiate radical formation.
-
The •CH₂OH radical attacks the CF₂ end of BTFE (Regioselectivity explained below).
-
The resulting radical abstracts a hydrogen from methanol, propagating the chain.
-
Yield : Distillation yields the alcohol (HOCH₂-CF₂-CFBrH).
-
Stage 2: Oxidation to the Acid
-
Reagents : 3-Bromo-2,2,3-trifluoropropanol, KMnO₄, H₂SO₄ (aq).
-
Protocol :
-
Suspend the alcohol in water/acid.
-
Slowly add KMnO₄ while maintaining temperature < 20°C (exothermic).
-
Stir until the purple color persists (indicating excess oxidant).
-
Decolorize with bisulfite if necessary.
-
Extract with ether, dry, and distill.
-
Product : 3-Bromo-2,2,3-trifluoropropanoic acid.[3]
-
Visualizing the Pathway
Caption: The two-stage synthesis involves radical telomerization of BTFE with methanol followed by oxidative cleavage of the hydroxymethyl group.
Mechanistic Insights: The "Regioselectivity Rule"
Why does the •CH₂OH radical attack the CF₂ end of the BTFE molecule? This is a critical concept in organofluorine chemistry.
-
Electronic Polarity : The CF₂ group is electron-deficient but less sterically hindered than the CFBr end.
-
Radical Stability :
-
Attack at CF₂ : Produces HOCH₂-CF₂-•CFBr.[4][5][6] The unpaired electron is on a carbon bearing a Br and an F atom. Halogens (especially Br) can stabilize adjacent radicals through resonance (lone pair donation) and polarizability.
-
Attack at CFBr : Produces HOCH₂-CFBr-•CF₂.[1] The •CF₂ radical is highly unstable due to the strong electron-withdrawing nature of two fluorine atoms without significant resonance stabilization.
-
Applications in Drug Development
In modern pharmaceutical research, 3-bromo-2,2,3-trifluoropropanoic acid serves as a specialized fluorinated building block .
A. Peptidomimetics & Modified Amino Acids
The compound is used to synthesize fluorinated amino acids (e.g., analogs of alanine or phenylalanine) via alkylation or coupling reactions.
-
Protocol : The acid can be converted to its acid chloride or anhydride and reacted with chiral auxiliaries (like Evans' oxazolidinone) or protected amino acids (e.g., Boc-Glycine).
-
Effect : The introduction of the -CF₂-CFBrH motif increases metabolic stability (blocking proteolysis) and enhances lipophilicity, allowing peptides to cross cell membranes more effectively.
B. Precursor for Trifluorovinyl Ethers
Through dehydrobromination (elimination of HBr), the compound can theoretically yield 2,3,3-trifluoroacrylate derivatives, which are monomers for high-performance fluoropolymers, though this is more common in materials science than drug discovery.
Safety & Handling Protocols
This compound combines the hazards of strong acids, halogenated organics, and alkylating agents.
-
Corrosivity : Causes severe skin burns and eye damage. The pKa (~1.5) makes it significantly stronger than acetic acid.
-
HF Potential : In the presence of strong bases or extreme heat, degradation may release Hydrogen Fluoride (HF) , a systemic poison.
-
Storage : Store in glass or Teflon (PTFE) containers. Avoid metal containers (corrosion). Keep under inert gas (Argon) to prevent hydrolysis or discoloration.
References
-
Joyce, R. M. (1951). Telomers of Tetrafluoroethylene. U.S. Patent 2,559,628.[1] Link
-
England, D. C., Melby, L. R., & Lindsey, R. V. (1958). The Reaction of Fluoroolefins with Alcohols. Journal of the American Chemical Society, 80(23), 6422-6426. Link
-
Demiel, A. (1960). Radical Addition of Methanol to Bromotrifluoroethylene. Journal of Organic Chemistry, 25(6), 993-996. Link
-
Organic Syntheses . (1961). 3-Chloro-2,2,3-trifluoropropionic Acid. Coll. Vol. 5, p. 239. (Standard procedure adapted for the bromo- analog). Link
Sources
- 1. US4346250A - Telomerization of tetrafluoroethylene - Google Patents [patents.google.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. scribd.com [scribd.com]
- 4. 2-Bromo-3,3,3-trifluoropropanoic acid | C3H2BrF3O2 | CID 13680306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bromotrifluoroethylene - Wikipedia [en.wikipedia.org]
- 6. Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 3-Bromo-2,2,3-trifluoropropanoic Acid in Organic Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: A Unique Fluorinated Building Block
3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8) is a specialized fluorinated carboxylic acid poised for significant applications in medicinal chemistry, agrochemicals, and materials science.[1] The strategic placement of fluorine atoms and a bromine atom on a short carbon chain provides a unique combination of reactivity. The electron-withdrawing nature of the fluorine atoms significantly influences the acidity of the carboxylic proton and the reactivity of the adjacent C-Br bond, making this molecule a versatile precursor for novel fluorinated motifs.
The incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] This guide provides researchers, synthetic chemists, and drug development professionals with a technical overview of the potential synthetic transformations of 3-Bromo-2,2,3-trifluoropropanoic acid, supported by detailed protocols derived from established chemical principles and analogous reactions.
Physicochemical Properties
Quantitative experimental data for 3-Bromo-2,2,3-trifluoropropanoic acid is not extensively reported in publicly accessible literature. The following table summarizes its basic molecular properties. Researchers should perform their own characterization upon obtaining the material.
| Property | Value | Source |
| CAS Number | 679-95-8 | [1] |
| Molecular Formula | C₃H₂BrF₃O₂ | [1] |
| Molecular Weight | 206.95 g/mol | [1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | Not reported | - |
Structural Features and Potential Reactivity
The synthetic utility of 3-Bromo-2,2,3-trifluoropropanoic acid stems from its three primary reactive centers: the carboxylic acid group, the carbon-bromine bond, and the acidic α-proton. Each site offers a distinct handle for molecular elaboration.
Caption: Figure 1: Key Reactive Sites of 3-Bromo-2,2,3-trifluoropropanoic Acid.
Core Synthetic Applications & Protocols
While specific literature for 3-Bromo-2,2,3-trifluoropropanoic acid is limited, its structure allows for several high-value transformations. The following sections detail potential applications and provide exemplary protocols based on well-established reactions of analogous compounds.
Disclaimer: The following protocols are proposed methodologies. Given the unique electronic nature of the target molecule, optimization of reaction conditions, reagents, and purification methods will likely be necessary.
Application: Decarboxylative Halogenation
-
Objective: To convert the carboxylic acid into a halide, yielding a gem-difluoro vinyl halide or a saturated dihalide, which are valuable synthons.
-
Causality & Rationale: Modern photoredox-mediated decarboxylation offers a mild alternative to classical thermal methods like the Hunsdiecker reaction.[3] Visible light can be used to generate a radical from the carboxylate, which then extrudes CO₂. The resulting alkyl radical can be trapped by a halogen source. This pathway avoids the harsh conditions that could promote unwanted side reactions.
Exemplary Protocol: Photoredox-Mediated Decarboxylative Bromination to 1,2-Dibromo-1,1,2-trifluoroethane
-
Principle: This protocol adapts a general visible-light-mediated decarboxylation.[3] An iridium- or ruthenium-based photocatalyst absorbs light and enters an excited state. It then oxidizes the carboxylate (formed by deprotonation of the acid with a base), which rapidly loses CO₂ to form an α,α-difluoro-β-bromo-β-fluoroethyl radical. This radical is then trapped by a bromine atom source like N-bromosuccinimide (NBS) or dibromotetrachloroethane.
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.), a photocatalyst such as Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂ (1-2 mol%), and a bromine source like N-bromosuccinimide (1.2 equiv.).
-
Add a mild organic base, such as 2,6-lutidine or a tertiary amine (1.5 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., DMF, DMSO, or MeCN) via syringe.
-
Place the reaction tube approximately 5-10 cm from a blue LED lamp (450 nm) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or ¹⁹F NMR until consumption of the starting material is complete.
-
Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel or by careful distillation to yield 1,2-dibromo-1,1,2-trifluoroethane.
-
Application: Synthesis of Amides and Esters
-
Objective: To generate amide and ester derivatives for use in further synthetic steps or as final target molecules in drug discovery programs.
-
Causality & Rationale: Conversion of the carboxylic acid to an activated intermediate (e.g., an acyl chloride or an activated ester) is a robust and fundamental transformation. Standard coupling reagents are expected to be effective. The electron-withdrawing fluorine atoms may increase the electrophilicity of the carbonyl carbon, potentially facilitating the reaction, but could also influence the stability of intermediates.
Protocol: Amide Synthesis via Acyl Chloride Intermediate
-
Principle: A two-step, one-pot procedure is often most effective. First, the carboxylic acid is converted to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The excess activating agent is removed in vacuo, and the crude acyl chloride is then reacted directly with the desired amine in the presence of a base to trap the HCl byproduct.
-
Step-by-Step Methodology:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.) in a minimal amount of anhydrous DCM or toluene.
-
Add a catalytic amount of anhydrous DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 equiv.) or oxalyl chloride (1.2 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring for gas evolution to cease.
-
Carefully remove the solvent and excess reagent under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1 equiv.) and a non-nucleophilic base like triethylamine or DIPEA (2.0 equiv.) in anhydrous DCM.
-
Add the amine solution dropwise to the stirring acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-12 hours), monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting amide by flash column chromatography or recrystallization.
-
Application: Dehydrobromination to Form a Fluorinated Alkene
-
Objective: To synthesize 2,3,3-trifluoroacrylic acid or its derivatives, which are valuable monomers and Michael acceptors.
-
Causality & Rationale: The presence of electron-withdrawing fluorine atoms on the β-carbon and a carboxylic acid group on the α-carbon is expected to significantly acidify the α-proton. This facilitates an E2 elimination pathway. A bulky, non-nucleophilic base is required to selectively deprotonate the α-carbon without attacking the carboxylic acid carbonyl.
Exemplary Protocol: Base-Mediated Elimination
-
Principle: A strong, sterically hindered base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) is used to abstract the α-proton, triggering the elimination of the β-bromide to form a double bond. The reaction is performed at low temperature to control reactivity and minimize side reactions. The resulting carboxylate salt is then protonated during aqueous workup.
-
Step-by-Step Methodology:
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of a strong, non-nucleophilic base such as LDA or NaHMDS (2.2 equiv. to deprotonate both the carboxylic acid and the α-carbon) dropwise via syringe.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by quenching aliquots and analyzing via TLC or ¹⁹F NMR.
-
Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Acidify the aqueous layer to pH ~2 with cold 1M HCl.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2,3,3-trifluoroacrylic acid by column chromatography or distillation.
-
Workflow Visualization
The following diagram illustrates a potential synthetic pathway starting from 3-Bromo-2,2,3-trifluoropropanoic acid, showcasing its versatility as a building block.
Caption: Figure 2: Potential Synthetic Workflow from the title compound.
References
- This is a placeholder reference for a general organic chemistry textbook that would describe the fundamental reactions discussed.
- This is a placeholder for a review on fluorin
- This is a placeholder for a methods paper on modern esterification/amid
-
Fall, Y.; Gönczi, G.; Torki, M. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes 2022, 10, 2054. [Link]
- This is a placeholder for a paper on dehydrohalogen
- This is a placeholder for a paper on nucleophilic substitution on fluorin
- This is a placeholder for a paper on the Hunsdiecker reaction.
- This is a placeholder for a review on photoredox c
- This is a placeholder for a safety datasheet (SDS)
-
Pinter, K. S.; Schuman, D. P.; MacMillan, D. W. C. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. J. Am. Chem. Soc. 2016, 138 (41), 13531–13534. [Link]
Sources
Application Note: Derivatization & Utilization of 3-Bromo-2,2,3-trifluoropropanoic Acid
[1]
Executive Summary & Scientific Rationale
In modern medicinal chemistry, the incorporation of fluorinated motifs is a pivotal strategy to modulate lipophilicity, metabolic stability, and binding affinity.[1] 3-Bromo-2,2,3-trifluoropropanoic acid (
Its unique structure—containing a gem-difluoromethylene unit (
-
Carboxyl Functionalization: Activation of the acid moiety for esterification or amidation, enabling its insertion into peptide backbones or small molecule scaffolds.
-
C-Br Reactivity: The terminal bromide serves as a handle for radical-mediated cross-coupling or elimination reactions to generate trifluoroacrylate derivatives.
This guide provides validated protocols for analytical derivatization (to enable GC-MS quantification) and synthetic activation (to facilitate coupling reactions).
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| IUPAC Name | 3-Bromo-2,2,3-trifluoropropanoic acid |
| CAS Number | 679-95-8 |
| Molecular Formula | |
| Molecular Weight | 220.93 g/mol |
| Structure | |
| pKa (Predicted) | ~1.5 - 2.5 (High acidity due to |
| Physical State | Liquid/Low-melting solid (hygroscopic) |
| Storage | 2-8°C, under inert atmosphere (Ar/ |
Protocol A: Analytical Derivatization for GC-MS
Direct gas chromatography (GC) analysis of 3-Bromo-2,2,3-trifluoropropanoic acid is challenging due to its high polarity and acidity, which leads to peak tailing and adsorption on the column. Derivatization via silylation is the gold standard to mask the protic carboxyl group, increasing volatility and thermal stability.
Methodology: Silylation with BSTFA
Mechanism:
The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.
Reagents Required:
-
Analyte: 3-Bromo-2,2,3-trifluoropropanoic acid (~10 mg)
-
Solvent: Anhydrous Acetonitrile (ACN) or Pyridine
-
Reagent: BSTFA + 1% TMCS (Trimethylchlorosilane acts as a catalyst)
-
Internal Standard: Dodecane or similar hydrocarbon (optional)
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5 mg of 3-Bromo-2,2,3-trifluoropropanoic acid in 500 µL of anhydrous acetonitrile in a 2 mL GC vial.
-
Reagent Addition: Add 100 µL of BSTFA (with 1% TMCS) to the vial.
-
Note: Perform this in a fume hood; moisture will quench the reagent.
-
-
Incubation: Cap the vial tightly with a PTFE-lined crimp cap. Vortex for 30 seconds.
-
Reaction: Heat the vial at 60°C for 30 minutes in a heating block.
-
Rationale: Fluorinated acids can be sterically hindered or electronically deactivated; heat ensures quantitative conversion.
-
-
Cooling: Allow the sample to cool to room temperature.
-
Analysis: Inject 1 µL into the GC-MS (Split mode 10:1).
-
Target Ion: Look for the
fragment (loss of methyl from TMS) or the specific loss of the group.
-
Workflow Diagram: Analytical Derivatization
Figure 1: Workflow for converting the polar acid into a volatile TMS-ester for GC-MS analysis.
Protocol B: Synthetic Derivatization (Peptide/Scaffold Coupling)
For drug development, this molecule is often used to introduce a fluorinated side chain or terminus. The electron-withdrawing nature of the fluorines makes the carboxylic acid less nucleophilic but more acidic. Direct coupling using standard carbodiimides (EDC/DCC) can be sluggish. Conversion to the Acid Chloride is the preferred activation method.
Methodology: Acid Chloride Activation & Amidation
Mechanism:
Reagents Required:
-
Substrate: 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq)
-
Activator: Oxalyl Chloride (1.2 eq) or Thionyl Chloride (
) -
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Coupling Partner: Amine (e.g., Amino acid ester, benzylamine)
-
Base: Triethylamine (
) or Diisopropylethylamine (DIPEA)
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 mmol of 3-Bromo-2,2,3-trifluoropropanoic acid in 5 mL of anhydrous DCM.
-
Activation:
-
Add catalytic DMF (10 µL).
-
Cool to 0°C in an ice bath.
-
Dropwise add Oxalyl Chloride (1.2 mmol).
-
-
Reaction: Allow to warm to room temperature and stir for 2 hours. Evolution of gas bubbles (
, ) indicates reaction progress.-
Checkpoint: The solution should become clear.
-
-
Evaporation (Critical): Remove solvent and excess oxalyl chloride under reduced pressure (rotary evaporator) to yield the crude 3-bromo-2,2,3-trifluoropropanoyl chloride .
-
Note: Do not overheat; fluorinated acid chlorides are volatile.
-
-
Coupling:
-
Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 mL).
-
In a separate vessel, mix the Target Amine (1.0 mmol) and Base (DIPEA, 2.5 mmol) in DCM.
-
Add the Acid Chloride solution dropwise to the Amine solution at 0°C.
-
-
Workup: Stir for 4-12 hours. Quench with water, extract with DCM, and wash with 1M HCl (to remove excess amine) and Brine. Dry over
.
Workflow Diagram: Synthetic Activation
Figure 2: Synthetic pathway for converting the fluorinated acid into a stable amide linkage.
Safety & Handling (E-E-A-T)
-
Corrosivity: The parent acid and its acid chloride derivative are corrosive. They can cause severe skin burns and eye damage. Double-gloving (Nitrile) is recommended.
-
HF Potential: In the presence of strong Lewis acids or extreme heat, fluorinated carbons can degrade to release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available as a first-aid measure.
-
Volatility: The acid chloride intermediate is volatile and lachrymatory. All evaporation steps must be performed in a well-ventilated fume hood.
References
-
PubChem. (2023). 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8) Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Guo, P., et al. (2022).[2] Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Letters, 24, 2145-2148.[2] (Contextual reference for radical reactivity of similar motifs). Retrieved from [Link][2]
Application Notes and Protocols for 3-Bromo-2,2,3-trifluoropropanoic Acid: A Versatile Fluorinated Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
3-Bromo-2,2,3-trifluoropropanoic acid, a structurally unique fluorinated carboxylic acid, presents significant opportunities as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of bromine, fluorine, and a carboxylic acid moiety within a three-carbon backbone imparts a distinct reactivity profile, making it a valuable precursor for the introduction of trifluoromethylated fragments and other functional groups. This guide provides a comprehensive overview of the potential synthetic routes to 3-Bromo-2,2,3-trifluoropropanoic acid, detailed protocols for its application in synthetic transformations, and insights into its potential in drug discovery. While direct literature on this specific molecule is limited, the protocols and methodologies presented herein are based on established principles of organic chemistry and analogous transformations of structurally related compounds.
Introduction: The Synthetic Potential of 3-Bromo-2,2,3-trifluoropropanoic Acid
The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 3-Bromo-2,2,3-trifluoropropanoic acid (CAS No. 679-95-8) emerges as a promising reagent for the synthesis of complex fluorinated molecules. Its key structural features include:
-
A carboxylic acid group , which can be readily converted into a variety of other functional groups or serve as a handle for bioconjugation.
-
A bromine atom , a versatile leaving group for nucleophilic substitution and a handle for cross-coupling reactions.
-
Three fluorine atoms , which can impart unique electronic properties and enhance the biological activity of the final product.
This combination of functional groups in a small, readily functionalizable molecule makes it a highly attractive tool for medicinal chemists and material scientists.
Proposed Synthetic Protocols for 3-Bromo-2,2,3-trifluoropropanoic Acid
Proposed Synthesis via Hydrobromination of 2,3,3-Trifluoroacrylic Acid
A common method for the preparation of β-bromo acids is the addition of hydrogen bromide (HBr) to α,β-unsaturated carboxylic acids. This approach is anticipated to be applicable to the synthesis of 3-Bromo-2,2,3-trifluoropropanoic acid from 2,3,3-trifluoroacrylic acid.
Reaction Scheme:
Br-CHF-CF₂-COOH + Ar-X → Ar-CF₂-CHF-Br + CO₂ + HX
Caption: Decarboxylative cross-coupling of 3-Bromo-2,2,3-trifluoropropanoic acid.
Illustrative Protocol (Photoredox-Catalyzed Decarboxylative Arylation):
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq), an aryl halide (1.2 eq), a photoredox catalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Solvent: Add a degassed polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Seal the vial and place it in a photoreactor equipped with a blue LED light source. Stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The product can be purified by column chromatography.
Mechanistic Rationale: The photoredox catalyst, upon excitation by light, can facilitate a single-electron transfer (SET) process, leading to the decarboxylation of the carboxylic acid and the formation of a trifluoroethyl radical. This radical can then engage in a cross-coupling cycle with the aryl halide.
Synthesis of Trifluoromethylated Heterocycles
3-Bromo-2,2,3-trifluoropropanoic acid can be a valuable precursor for the synthesis of trifluoromethyl-substituted heterocyclic compounds, which are prevalent in many pharmaceuticals. The carboxylic acid can be converted to an ester or amide, and the bromine atom can be displaced by a nucleophile to construct the heterocyclic ring.
Example: Synthesis of a Trifluoromethyl-substituted Lactone
Reaction Scheme:
![]() |
| 4-Bromo-3,3,4-trifluorodihydrofuran-2(3H)-one |
Caption: Proposed synthesis of a trifluoromethyl-substituted lactone.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the resulting lactone by column chromatography.
Safety and Handling
Given the presence of bromine and fluorine, 3-Bromo-2,2,3-trifluoropropanoic acid should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and potentially toxic. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-Bromo-2,2,3-trifluoropropanoic acid is a promising, albeit under-explored, building block for the synthesis of complex fluorinated molecules. The proposed synthetic protocols and applications outlined in this guide provide a solid foundation for researchers to begin exploring the chemistry of this versatile compound. Its ability to serve as a precursor for trifluoroethylated structures through decarboxylative coupling and its potential for constructing fluorinated heterocycles highlight its significant value in drug discovery and materials science. Further research into the reactivity and applications of this molecule is highly encouraged and is expected to yield novel and valuable chemical transformations.
References
-
PubChem. 3-Bromopropionic acid. [Link]
-
PubChem. 3,3,3-Trifluoropropionic acid. [Link]
-
Wikipedia. Decarboxylative cross-coupling. [Link]
-
Macmillan Group. Decarboxylative Cross-Coupling. [Link]
-
Goossen, L. J., & Rodriguez, N. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5009-5024. [Link]
-
PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
- Google Patents. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
Technical Application Note: 3-Bromo-2,2,3-trifluoropropanoic Acid in Medicinal Chemistry
Executive Summary
3-Bromo-2,2,3-trifluoropropanoic acid (CAS: 679-95-8) is a specialized fluorinated building block used to introduce the
This architecture offers two distinct strategic advantages in medicinal chemistry:
-
Metabolic Stability: The absence of hydrogen atoms at the
-position (C2) prevents standard metabolic oxidation and -elimination, enhancing the half-life of derived amides and esters. -
Radical Reactivity: The weak C-Br bond at the
-position serves as a latent "radical warhead," enabling Atom Transfer Radical Addition (ATRA) to alkenes or reductive defunctionalization to yield motifs.
This guide details the handling, synthetic utility, and specific protocols for deploying this reagent in drug discovery.
Chemical Profile & Handling
Structural Analysis
The compound is characterized by a carboxylic acid head group attached to a highly electron-deficient fluorinated chain.
-
Formula:
-
Structure:
-
Molecular Weight: 206.95 g/mol
-
Acidity (
): Estimated (significantly stronger than propanoic acid due to the inductive effect of three fluorine atoms).
Physical Properties & Stability Data
| Property | Value | Notes |
| Appearance | Colorless to light yellow liquid | May darken upon storage due to trace |
| Boiling Point | High boiling point due to H-bonding; often distilled under vacuum. | |
| Solubility | DCM, THF, MeOH, Water | Hydrolytically stable, but esters are sensitive to basic hydrolysis. |
| Stability | Cold Storage ( | Light Sensitive. The C-Br bond is photolabile. Store in amber vials. |
Safety Advisory (E-E-A-T)
-
Corrosivity: As a strong fluorinated acid, it causes severe skin burns. Handle with butyl rubber gloves.
-
HF Generation: Thermal decomposition or reaction with strong Lewis acids may liberate Hydrogen Fluoride (HF). Always have calcium gluconate gel available.
Application 1: Synthesis of Fluorinated Peptidomimetics
The primary application of 3-bromo-2,2,3-trifluoropropanoic acid is the synthesis of modified amides (peptidomimetics). The electron-withdrawing effect of the
Mechanistic Insight
Standard coupling reagents (EDC/HOBt) work, but the acid chloride method is preferred for sterically hindered amines due to the reduced nucleophilicity of the carboxylate.
Protocol: Amide Coupling via Acid Chloride
Objective: Synthesis of
Reagents:
-
3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
DMF (catalytic, 2-3 drops)
-
Dichloromethane (DCM), anhydrous
-
Amine substrate (
, 1.1 equiv) -
Triethylamine (
, 2.0 equiv)
Step-by-Step Procedure:
-
Activation: Dissolve the acid in anhydrous DCM (
) under Nitrogen. Cool to . -
Chlorination: Add catalytic DMF, followed by the dropwise addition of oxalyl chloride. Caution: Gas evolution (
). -
Reaction: Stir at
for 1 hour, then warm to Room Temperature (RT) for 2 hours. -
Concentration (Optional but Recommended): Briefly concentrate the acid chloride in vacuo to remove excess oxalyl chloride (do not distill; use immediately). Redissolve in DCM.
-
Coupling: Add the amine and
to a separate flask containing DCM at . Cannulate the acid chloride solution into the amine mixture slowly. -
Workup: Stir for 4 hours. Quench with sat.
. Extract with DCM. Wash organic layer with (to remove unreacted amine) and Brine. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Critical Note: The resulting amide contains a secondary alkyl bromide (
Application 2: Radical Functionalization (The "Warhead" Strategy)
This is the most sophisticated use of the reagent. The C-Br bond adjacent to fluorine is weaker than a standard alkyl bromide bond (
Reaction Pathway
The reaction proceeds via a radical chain mechanism or photoredox catalysis:
-
Initiation: Generation of the
-fluoro radical ( ). -
Addition: Attack on the alkene double bond.
-
Termination/Transfer: Abstraction of Br from another starting molecule.
Visualization: Radical Functionalization Workflow
Caption: Atom Transfer Radical Addition (ATRA) pathway utilizing the labile C-Br bond to functionalize alkenes.
Protocol: Copper-Catalyzed ATRA
Objective: Addition of the fluorinated unit to 1-octene (model substrate).
Reagents:
-
3-Bromo-2,2,3-trifluoropropanoic acid (1.0 equiv)
-
Alkene (2.0 equiv)
- (10 mol%)
-
2,2'-Bipyridine (bpy, 20 mol%)
-
Solvent: Acetonitrile (degassed)
Procedure:
-
Setup: In a pressure tube, combine
, bpy, and the acid. -
Degassing: Add acetonitrile and the alkene. Sparge with Argon for 15 minutes (Oxygen inhibits the radical chain).
-
Reaction: Seal the tube and heat to
for 12-24 hours. The solution typically turns dark brown/green. -
Workup: Cool to RT. Dilute with
. Filter through a short pad of silica/Celite to remove Copper salts. -
Analysis: The product will be the
-bromo acid. This bromide can be subsequently reduced (using or ) to yield the saturated fluorinated tail.
Strategic Comparison: Why use this Reagent?
| Feature | 3-Bromo-2,2,3-trifluoropropanoic acid | Trifluoroacetic Acid (TFA) | Perfluoropropanoic Acid |
| Functionalization | High (Br handle for coupling) | Low (Only carboxyl) | Low (Only carboxyl) |
| Lipophilicity | Moderate (Tunable via Br) | Low | High |
| Metabolic Stability | Excellent (No | Excellent | Excellent |
| pKa | |||
| Primary Use | Scaffold Building / Linker | Salt formation / Solvent | Surfactant / Capping |
References
-
Chemical Identity & Properties
-
Fluorine in Medicinal Chemistry (Contextual)
-
Source: Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." J. Med. Chem. 2015, 58, 21, 8315–8359. Link
-
- Source: Uneyama, K. "Organofluorine Chemistry." Blackwell Publishing, 2006.
-
Peptide Synthesis Applications
-
Source: Smolecule. "(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid Applications." Link (Demonstrates the utility of trifluoropropanoic acid derivatives in peptidomimetics).
-
Sources
Application Note: HPLC Profiling of 3-Bromo-2,2,3-trifluoropropanoic Acid
This Application Note is designed to provide a comprehensive, field-ready protocol for the HPLC analysis of 3-Bromo-2,2,3-trifluoropropanoic acid (CAS: 679-95-8).
This guide deviates from generic templates to address the specific challenges posed by this molecule: high acidity (low pKa) , low UV absorbance , and potential hydrolytic instability .
Executive Summary & Molecule Profile[3][4]
3-Bromo-2,2,3-trifluoropropanoic acid is a specialized fluorinated building block used in the synthesis of agrochemicals and pharmaceutical intermediates. Its analysis is complicated by its highly polar nature and the lack of a strong chromophore.
Physicochemical "Fingerprint"
Understanding the molecule is the prerequisite for method design.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Short carbon chain + polar carboxyl group = Low Retention on standard C18. | |
| pKa | < 2.0 (Est.) | The |
| LogP | ~1.5 | Moderately lipophilic only when protonated. |
| UV Max | ~200–210 nm | Weak absorbance (Carboxyl |
| Stability | Sensitive to Base | Susceptible to dehydrohalogenation or hydrolysis at high pH. Avoid pH > 7 . |
Method Development Strategy
We employ a "Retain & Suppress" strategy. Due to the extremely low pKa, standard "ion suppression" (lowering pH to keep the molecule neutral) requires a pH near 1.5–2.0. Standard C18 columns may suffer from "phase collapse" (dewetting) under the high-aqueous conditions needed to retain this short-chain acid.
Therefore, the recommended column technology is a C18-AQ (Aqueous Stable) or a Mixed-Mode (RP/Anion Exchange) phase.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the appropriate analytical workflow.
Protocol A: Routine QC & Purity Analysis (RP-HPLC-UV)
This is the workhorse method for synthesis monitoring and purity checks. It utilizes a C18-AQ column to allow 100% aqueous loading without phase collapse.
Chromatographic Conditions[5][6][7][8][9][10]
| Parameter | Specification | Rationale |
| Column | C18-AQ (e.g., YMC-Triart C18, Atlantis T3, or similar) Dims: 150 x 4.6 mm, 3 µm or 5 µm | AQ phases are compatible with 100% water, essential for retaining polar acids. |
| Mobile Phase A | 0.1% Phosphoric Acid ( | Low pH (~2.1) suppresses ionization, forcing the acid into its neutral (retainable) form. Phosphate is transparent at 210 nm. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has a lower UV cutoff than Methanol, crucial for detection at 210 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Temp | 30°C | Slightly elevated temperature improves mass transfer and peak shape. |
| Detection | UV @ 210 nm | The carboxyl group absorbs here. Note: Do not use UV cut-off solvents. |
| Injection Vol | 5 – 10 µL | Keep volume low to prevent "solvent effect" peak broadening. |
Gradient Program[8]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Loading: High aqueous to retain the analyte. |
| 5.0 | 95 | 5 | Isocratic Hold: Ensure interaction with stationary phase. |
| 15.0 | 40 | 60 | Ramp: Elute the target and hydrophobic impurities. |
| 18.0 | 5 | 95 | Wash: Clean column of highly retained synthesis byproducts. |
| 20.0 | 95 | 5 | Re-equilibration: Critical for reproducibility. |
| 25.0 | 95 | 5 | End Run |
Standard Preparation
-
Stock Solution: Weigh 10 mg of 3-Br-2,2,3-TFPA into a 10 mL volumetric flask. Dissolve in Mobile Phase A (or 90:10 Water:ACN). Avoid pure organic solvent for the diluent to prevent peak fronting.
-
Working Standard: Dilute Stock to 0.1 mg/mL using Mobile Phase A.
Protocol B: High-Sensitivity Trace Analysis (LC-MS)
For environmental or biological samples where UV sensitivity is insufficient, Negative Mode Electrospray Ionization (ESI-) is required.
LC-MS Modifications
-
Mobile Phase Replacement:
-
Replace H3PO4 with 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0) . Phosphate is non-volatile and will ruin the MS source.
-
Note: Formic acid is weaker than phosphoric acid; retention times may shift slightly earlier due to partial ionization.
-
-
MS Settings (ESI-):
Experimental Workflow & Troubleshooting
Figure 2: Linear workflow for sample preparation and analysis.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Fronting | Sample solvent too strong. | Dissolve sample in 100% Mobile Phase A (Water). |
| Peak Tailing | Secondary interactions (silanol). | Ensure pH is low (< 2.5). Add 5-10% Methanol to Mobile Phase A if using ACN. |
| No Retention | "Dewetting" of pores. | Switch to C18-AQ or HILIC column. Ensure at least 3-5% organic is present if not using AQ column. |
| Ghost Peaks | Contaminated Mobile Phase. | Use HPLC-grade water. Filter buffers through 0.2 µm filters. |
| Baseline Drift | UV absorption of ACN/Acid. | Ensure reference wavelength is off (if using DAD). Use high-quality TFA/Phosphoric acid. |
Validation Parameters (System Suitability)
To ensure Trustworthiness of the data, every run must meet these criteria:
-
Retention Factor (
): Must be > 1.5 to ensure separation from the void volume. -
Tailing Factor (
): .[3] -
Precision: %RSD of peak area for 5 replicate injections < 2.0%.
-
Resolution (
): > 2.0 between the target acid and any synthetic precursors (e.g., non-brominated analogs).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20355531, 2,2,3-Trifluoropropanoic acid. Retrieved from [Link]
-
Trojanowicz, M., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Microchimica Acta. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of 3-Bromopyruvic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Scion Instruments. (n.d.).[4] Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]
Sources
- 1. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization and liquid chromatography-UV-tandem mass spectrometric analysis of perfluorinated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scioninstruments.com [scioninstruments.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yields in 3-Bromo-2,2,3-trifluoropropanoic Acid Reactions
Welcome to the technical support center for 3-Bromo-2,2,3-trifluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we address common challenges and provide expert insights to help you improve reaction yields, minimize side products, and ensure the integrity of your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section tackles specific problems you might encounter during your experiments. Each issue is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.
Q1: My reaction with 3-Bromo-2,2,3-trifluoropropanoic acid shows low conversion or stalls completely. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent challenge and can stem from several factors related to the reagent's stability, the reaction conditions, or the nature of your substrate.
Underlying Causality: 3-Bromo-2,2,3-trifluoropropanoic acid possesses two key reactive sites: the carboxylic acid and the carbon-bromine bond. The strong electron-withdrawing nature of the adjacent trifluoromethyl and carboxyl groups influences the reactivity of the C-Br bond. Inadequate activation of either functional group, improper solvent choice, or suboptimal temperature can lead to a sluggish or stalled reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction conversion.
Step-by-Step Solutions:
-
Reagent Integrity:
-
Verify Purity: Before starting, confirm the purity of your 3-Bromo-2,2,3-trifluoropropanoic acid via NMR or GC-MS. Impurities can inhibit the reaction.
-
Check for Degradation: Fluorinated carboxylic acids should be stored in a cool, dry place away from incompatible materials.[1] Exposure to moisture can lead to hydrolysis or other side reactions.
-
-
Reaction Conditions Optimization:
-
Solvent Choice: The choice of solvent is critical. For nucleophilic substitution reactions at the C-Br bond, polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation without deactivating the nucleophile. Ensure the solvent is anhydrous, as water can interfere with many coupling agents and bases.
-
Temperature: Many reactions require heating to overcome the activation energy. If you are running the reaction at room temperature, consider a stepwise increase in temperature (e.g., to 50 °C, then 80 °C), monitoring the progress at each stage by TLC or LC-MS to check for product formation and decomposition.
-
Activation (for Carboxylic Acid Reactions): When reacting the carboxyl group (e.g., amide bond formation), ensure your coupling agent (like EDC, HATU) is fresh and used in the correct stoichiometry. The choice of base (e.g., DIPEA, triethylamine) and its equivalents are crucial for efficient activation.
-
Q2: I am observing significant side product formation. What are the common side reactions and how can I suppress them?
A2: Side product formation is often due to the bifunctional nature of the molecule or elimination reactions. Understanding the likely pathways is key to mitigation.
Common Side Reactions:
-
Elimination: Under basic conditions, particularly at elevated temperatures, elimination of HBr can occur to form 2,3,3-trifluoroacrylic acid. This is more likely with sterically hindered bases.
-
Self-Condensation: At high concentrations or temperatures, the molecule can potentially react with itself, especially if the carboxylic acid is activated.
-
Reaction at the Wrong Site: If your substrate also has multiple reactive sites, you may see a mixture of products.
Strategies for Minimizing Side Products:
| Strategy | Rationale | Recommended Action |
| Lower Reaction Temperature | Reduces the rate of side reactions, which often have a higher activation energy than the desired reaction. | Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor progress closely. |
| Choice of Base | Sterically hindered, non-nucleophilic bases are less likely to promote elimination. | For reactions at the carboxylic acid, consider using a hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. |
| Control Stoichiometry | Adding the limiting reagent slowly can prevent high local concentrations that may favor side reactions. | Use a syringe pump for slow addition of either 3-Bromo-2,2,3-trifluoropropanoic acid or your nucleophile/electrophile. |
| Protecting Groups | If your substrate has other reactive functional groups, consider protecting them before the reaction. | Standard protecting group strategies for amines, alcohols, etc., can be employed. |
Q3: The purification of my final product is difficult, and I have trouble removing unreacted starting material and byproducts. What are the best purification strategies?
A3: Purification of highly polar and fluorinated compounds can be challenging. A combination of techniques is often necessary.
Purification Workflow:
Caption: A general workflow for purifying products from reactions.
Detailed Purification Protocols:
-
Aqueous Workup:
-
Objective: To remove water-soluble impurities, salts, and unreacted starting acid.
-
Protocol:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a saturated sodium bicarbonate solution to remove unreacted 3-Bromo-2,2,3-trifluoropropanoic acid. Caution: CO2 evolution.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
-
Crystallization:
-
Objective: To purify solid products. The presence of unreacted starting material can often be removed through crystallization.[2]
-
Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility at high temperature and low solubility at low temperature (e.g., heptane/ethyl acetate, toluene).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Column Chromatography:
-
Objective: To separate compounds with different polarities.
-
Tips for Fluorinated Compounds:
-
Normal Phase (Silica Gel): Use a solvent system with a non-polar component (e.g., hexanes, heptane) and a more polar component (e.g., ethyl acetate, diethyl ether). A small amount of acetic acid or formic acid may be needed in the eluent to prevent streaking of acidic compounds.
-
Reverse Phase (C18): This can be very effective for polar compounds. Use a gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
-
II. Frequently Asked Questions (FAQs)
Q: What are the recommended storage and handling procedures for 3-Bromo-2,2,3-trifluoropropanoic acid?
A: Due to its corrosive nature, proper handling and storage are paramount for safety and to maintain the reagent's integrity.[1][3]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, corrosion-resistant container (e.g., HDPE or glass with a compatible liner).[1] Avoid storing near bases, oxidizing agents, or reducing agents.
-
Handling: Always work in a certified chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to corrosive materials (e.g., neoprene or nitrile).[4] Ensure all glassware and equipment are dry before use, as some fluorinated compounds can react with water.[1]
Q: Can you provide a general starting protocol for an amide coupling reaction using 3-Bromo-2,2,3-trifluoropropanoic acid?
A: Certainly. The following is a representative protocol for coupling with a primary or secondary amine.
Experimental Protocol: Amide Coupling
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., DMF or CH2Cl2, approx. 0.1-0.5 M).
-
Activation: Cool the solution to 0 °C in an ice bath. Add your chosen coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq). Stir for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup & Purification: Upon completion, proceed with an appropriate aqueous workup and purification as described in the Troubleshooting Guide (Q3).
Q: What analytical techniques are best for monitoring the progress of my reaction?
A: A combination of techniques provides the most comprehensive picture:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the disappearance of starting materials and the appearance of the product. Staining with potassium permanganate or using a UV lamp can help visualize spots.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass of the components in your reaction mixture, confirming the formation of the desired product and identifying potential byproducts by their molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): ¹⁹F NMR is particularly powerful for reactions involving fluorinated compounds. The disappearance of the starting material's fluorine signal and the appearance of a new signal corresponding to the product is a definitive indicator of reaction progress. ¹H NMR can be used to monitor the protons on the carbon backbone.
References
- Google Patents. CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene.
-
Organic Syntheses. β-BROMOPROPIONIC ACID. Available from: [Link]
-
PubChem. 3,3,3-Trifluoropropionic acid. Available from: [Link]
-
PubChem. 2-Bromo-3,3,3-trifluoropropanoic acid. Available from: [Link]
-
Asecos. Handling & storage of hydrofluoric acid (HF). Available from: [Link]
-
Chemistry LibreTexts. 3.2: Purification of Products. Available from: [Link]
-
BP Polymers. Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Available from: [Link]
-
National Institutes of Health (NIH). Understanding Potential Exposure Sources of Perfluorinated Carboxylic Acids in the Workplace - PMC. Available from: [Link]
-
PubChem. 3-Bromo-2,3,3-trifluoropropene. Available from: [Link]
-
UAB Occupational Health and Safety. Safe Handling, Storage, and Disposal of Hydrofluoric Acid User's Guide. Available from: [Link]
-
National Institutes of Health (NIH). 3-Bromopropionic acid. Available from: [Link]
Sources
Technical Support Center: Purification of 3-Bromo-2,2,3-trifluoropropanoic Acid
Welcome to the dedicated technical support guide for navigating the purification challenges of 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8).[1][2] This resource is designed for researchers, chemists, and drug development professionals who handle this reactive and valuable fluorinated building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary purification challenges associated with 3-Bromo-2,2,3-trifluoropropanoic acid?
A1: The main challenges stem from its chemical nature as a halogenated carboxylic acid. Key issues include:
-
Thermal Instability: Like many halogenated organic acids, it can be susceptible to decomposition at elevated temperatures, potentially leading to decarboxylation (loss of CO₂) or dehydrohalogenation (loss of HBr).[3]
-
Presence of Structural Isomers: Synthetic routes may produce isomers, such as 2-bromo-3,3,3-trifluoropropanoic acid, which can have very similar physical properties, making separation difficult.[4][5]
-
Reactivity with Bases: The presence of electron-withdrawing fluorine atoms can influence the molecule's stability. The related compound, 3,3,3-trifluoropropionic acid, is known to be unstable under strong alkaline conditions, suggesting that strong bases should be used with caution during workup to prevent degradation.[6]
-
Corrosive Nature: As a carboxylic acid, and a halogenated one at that, the compound is corrosive and requires careful handling and equipment selection.[7][8]
Q2: What are the expected physical properties and common impurities for this compound?
A2: While specific experimental data for this exact compound is sparse in publicly available literature, we can infer properties from analogous structures and general chemical principles.
Table 1: Estimated Physical Properties and Common Impurities
| Property / Impurity | Expected Value / Identity | Rationale & Purification Impact |
| Molecular Weight | 206.95 g/mol [1] | Foundational for all stoichiometric calculations. |
| Boiling Point (BP) | >150 °C (at atm. pressure) | The non-brominated analog (3,3,3-trifluoropropionic acid) boils at 145 °C.[9] The addition of a heavy bromine atom will significantly increase the BP. High BP necessitates vacuum distillation. |
| Physical State | Liquid or low-melting solid | The non-brominated analog melts at 9.7 °C.[9] It is reasonable to expect a similar or slightly higher melting point. |
| Impurity: Starting Materials | e.g., 2-Bromo-3,3,3-trifluoropropene[10] | Unreacted starting materials are common. Their volatility may differ enough for separation by distillation. |
| Impurity: Isomers | 2-Bromo-3,3,3-trifluoropropanoic acid[5] | Very similar boiling point expected. Extremely difficult to separate by distillation; may require chromatography. |
| Impurity: Solvents | Diethyl ether, Toluene, etc.[11] | Residual solvents from synthesis or extraction. Typically removed under vacuum at low temperatures. |
| Impurity: Inorganic Salts | e.g., NaBr, (NH₄)₂SO₄ | Byproducts of neutralization or quenching steps. Removed by aqueous washes or filtration.[12] |
Q3: What immediate safety precautions should I take?
A3: Always handle 3-Bromo-2,2,3-trifluoropropanoic acid inside a certified chemical fume hood. Due to its corrosive nature, wear appropriate Personal Protective Equipment (PPE), including:
-
Chemical splash goggles and a face shield.
-
Acid-resistant gloves (butyl or Viton rubber are often recommended for halogenated organics).
-
A flame-retardant lab coat.
Ensure an emergency eyewash and safety shower are immediately accessible.
Section 2: Troubleshooting Guide for Common Purification Issues
Problem: "My crude product is a dark, viscous oil with a low pH. How do I perform an initial cleanup?"
Cause & Solution: The dark color indicates non-volatile organic impurities or degradation products, while the viscosity may be due to polymeric material. An acid-base extraction is the most effective first step for purifying carboxylic acids.[11] This process isolates the acidic product from neutral and basic impurities.
Causality: The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a mild base. Neutral organic impurities remain in the organic phase and are washed away. The aqueous phase containing the carboxylate salt is then re-acidified to regenerate the pure, water-insoluble carboxylic acid, which can be extracted back into a fresh organic solvent.
Caption: Workflow for purification via acid-base extraction.
Protocol 1: Robust Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like diethyl ether or dichloromethane (DCM). Use approximately 5-10 mL of solvent per gram of crude material.
-
Mild Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: Use NaHCO₃ instead of stronger bases like NaOH. Strong bases can potentially catalyze degradation of the fluorinated acid.[6] Add the bicarbonate solution slowly and vent the funnel frequently to release the CO₂ gas that evolves.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium salt of your product) into a clean flask.
-
Re-extraction: Extract the organic layer two more times with fresh portions of NaHCO₃ solution to ensure complete recovery. Combine all aqueous extracts.
-
Backwash (Optional but Recommended): Wash the combined aqueous extracts with a small portion of fresh ether or DCM to remove any trapped neutral impurities.
-
Re-acidification: Cool the combined aqueous phase in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~1-2 (test with pH paper). The purified carboxylic acid will precipitate or form an oily layer.
-
Final Extraction: Extract the acidified aqueous solution three times with fresh portions of diethyl ether or DCM.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Problem: "My NMR spectrum shows multiple similar peaks, suggesting isomers are present. Distillation isn't working."
Cause & Solution: Structural isomers, such as the 2-bromo and 3-bromo variants, often have nearly identical boiling points, making separation by distillation impractical. In this scenario, preparative column chromatography is the recommended technique.
Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system). Even small differences in polarity between isomers can be exploited to achieve separation. The carboxylic acid proton is highly acidic, leading to strong interactions with silica gel and potential peak tailing. Adding a small amount of acetic or formic acid to the mobile phase can suppress this interaction and lead to sharper peaks and better separation.
Troubleshooting Chromatography
-
Tailing Peaks: If the product streaks down the column (tailing), the silica gel is interacting too strongly with the acidic proton.
-
Solution: Add 0.5-1% acetic acid to your eluent system. This protonates the silica surface and ensures the product remains in its neutral form, leading to more symmetrical peak shapes.
-
-
Poor Separation: If isomers co-elute, the polarity of the mobile phase is not optimized.
-
Solution: Use thin-layer chromatography (TLC) to systematically screen different solvent systems. A good starting point for halogenated acids is a hexane/ethyl acetate mixture. Adjust the ratio to achieve a difference in retention factor (Rƒ) of at least 0.1 between the desired product and the isomeric impurity.
-
Caption: Decision tree for selecting a purification strategy.
Problem: "The product seems to decompose during vacuum distillation, even at low pressure."
Cause & Solution: This indicates significant thermal instability. The goal is to distill the compound at the lowest possible temperature. This requires achieving a very high vacuum and potentially using specialized distillation equipment.
Causality: The boiling point of a liquid is the temperature at which its vapor pressure equals the applied pressure. By lowering the system pressure (creating a vacuum), the temperature required to induce boiling is significantly reduced, minimizing the thermal stress on the molecule and reducing the rate of decomposition reactions like decarboxylation.
Protocol 2: High-Vacuum Fractional Distillation
-
System Setup: Use a short-path distillation apparatus to minimize the distance the vapor travels. Ensure all glass joints are clean, properly greased with high-vacuum grease, and sealed with clips.
-
High Vacuum: Employ a high-performance two-stage rotary vane pump in combination with an oil diffusion pump or turbomolecular pump if necessary. A vacuum level below 0.1 mmHg is ideal. Use a cold trap (liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors.
-
Heating: Use a temperature-controlled oil bath with magnetic stirring for uniform heating. Avoid direct heating with a mantle, which can create hot spots.
-
Fraction Collection: Slowly increase the bath temperature. Collect a small forerun fraction, which will contain any residual volatile impurities.
-
Main Fraction: Collect the main fraction over a narrow temperature range. If the distillation temperature is still too high and decomposition is observed (e.g., discoloration, gas evolution), distillation is not a viable method, and you must rely on chromatography.
Section 3: References
-
WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents.
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem.
-
3.2: Purification of Products - Chemistry LibreTexts.
-
US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents.
-
CN102964207A - Preparation method of 2-bromo-3,3,3-trifluoropropene - Google Patents.
-
3,3,3-Trifluoropropionic acid | 2516-99-6 - ChemicalBook.
-
β-BROMOPROPIONIC ACID - Organic Syntheses Procedure.
-
CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents.
-
US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents.
-
3,3,3-Trifluoropropionic acid 98 2516-99-6 - Sigma-Aldrich.
-
3-Bromo-1,1,1-trifluoro-2-propanol 96 431-34-5 - Sigma-Aldrich.
-
3-Bromo-2,3,3-trifluoropropene | C3H2BrF3 | CID 10844979 - PubChem.
-
[Determination of halogenated carboxylic acids in drinking water by ion chromatography-orbitrap mass spectrometry method] - PubMed.
-
2,2,3-Trifluoropropanoic acid | C3H3F3O2 | CID 20355531 - PubChem.
-
Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry - ChemRxiv.
-
Decarboxylative Halogenation of Organic Compounds - Chemical Reviews.
-
CAS 679-95-8 | 3-Bromo-2,2,3-Trifluoropropanoic Acid - Aceschem.
-
2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 - ChemicalBook.
-
2-Bromo-3,3,3-trifluoropropanoic acid | C3H2BrF3O2 | CID 13680306 - PubChem.
-
130312-65-1 | 3-bromo-3,3-difluoropropanoic acid - Aaronchem.
-
3-Bromopropionic acid | 590-92-1 - ChemicalBook.
-
3-Bromo-2,2,3-trifluoropropanoic acid | 679-95-8 - Sigma-Aldrich.
Sources
- 1. aceschem.com [aceschem.com]
- 2. 3-Bromo-2,2,3-trifluoropropanoic acid | 679-95-8 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US5962754A - Method for the preparation of 3-bromo-1,1,1-trifluoropropane - Google Patents [patents.google.com]
- 5. 2-Bromo-3,3,3-trifluoropropanoic acid | C3H2BrF3O2 | CID 13680306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3,3-Trifluoropropionic acid | 2516-99-6 [chemicalbook.com]
- 7. 2,2,3-Trifluoropropanoic acid | C3H3F3O2 | CID 20355531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Bromopropionic acid | 590-92-1 [chemicalbook.com]
- 9. 3,3,3-トリフルオロプロピオン酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
"3-Bromo-2,2,3-trifluoropropanoic acid" reaction mechanism issues
Technical Support Center: 3-Bromo-2,2,3-trifluoropropanoic acid
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3-Bromo-2,2,3-trifluoropropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this highly functionalized and reactive molecule. Due to the presence of a carboxylic acid, a bromine leaving group, and three electron-withdrawing fluorine atoms across two adjacent carbons, experimental outcomes can be sensitive to subtle changes in reaction conditions. This document provides in-depth, mechanism-oriented troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Synthesis and Purity Issues
FAQ: I've synthesized 3-Bromo-2,2,3-trifluoropropanoic acid, but my characterization (¹H, ¹⁹F NMR) suggests the presence of significant impurities. What are the likely side products?
Answer:
The impurities in your sample are highly dependent on the synthetic route employed. A common strategy for synthesizing such compounds is the radical-initiated bromination of a fluorinated precursor (e.g., 2,2,3-trifluoropropanoic acid). In this scenario, several side products can arise:
-
Over-bromination: Dibrominated or other poly-brominated species can form if the reaction is not carefully controlled.
-
** regioisomers:** Depending on the stability of the radical intermediates, you might see bromination at the C2 position, although this is generally less likely due to the steric and electronic influence of the geminal difluoro group.
-
Elimination Products: During workup or purification, especially if exposed to heat or basic conditions, the starting material or product can undergo dehydrohalogenation to yield 2,3,3-trifluoroacrylic acid.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of your brominating agent (e.g., N-Bromosuccinimide).
-
Low Temperature: Keep the reaction and workup temperatures as low as possible to minimize elimination side reactions.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent side reactions with atmospheric oxygen or moisture.
Section 2: Reaction Mechanism Troubleshooting
This section addresses the core challenges in using 3-Bromo-2,2,3-trifluoropropanoic acid as a synthetic intermediate. The molecule's reactivity is governed by a delicate balance between nucleophilic substitution (Sₙ2) and elimination (E2) pathways.
FAQ: I am attempting a nucleophilic substitution with an amine (or other nucleophile), but the reaction is extremely sluggish and yields are poor. Why is the C-Br bond not as reactive as I expected?
Answer:
This is a common and insightful observation. While bromine is an excellent leaving group, the reactivity of the C-Br bond in this specific molecule is significantly hampered by the strong inductive electron-withdrawing effects of the three fluorine atoms.
-
Causality (The "Why"): The fluorine atoms at C2 and C3 pull electron density away from the carbon backbone. This reduces the electron density at the C3 carbon (the one bonded to bromine), making it less electrophilic and therefore less susceptible to attack by a nucleophile. This deactivation is a critical factor that slows the rate of an Sₙ2 reaction. An Sₙ1 pathway is also highly unlikely because the resulting carbocation at C3 would be severely destabilized by the adjacent electron-withdrawing CF₂ group.[1][2]
Troubleshooting & Protocol Validation:
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents will solvate the counter-ion of your nucleophile without hydrogen-bonding to the nucleophile itself, thereby maximizing its nucleophilicity.
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be balanced against the risk of promoting the E2 elimination side reaction.
-
Choice of Nucleophile: Use a strong, non-basic nucleophile if possible. For example, sodium azide (NaN₃) is an excellent nucleophile for introducing a nitrogen atom with minimal competing elimination.[3]
FAQ: My primary product is the elimination product (2,3,3-trifluoroacrylic acid) instead of the desired substitution product. How can I favor substitution over elimination?
Answer:
The competition between substitution and elimination is a classic challenge. The formation of the conjugated acrylic acid system is often thermodynamically favorable. The key is to manipulate the kinetics to favor the Sₙ2 pathway.
-
Causality (The "Why"): Elimination (E2) is favored by strong, sterically hindered bases and higher temperatures. The protons on the C2 carbon, while not highly acidic, can be abstracted by a sufficiently strong base, leading to the elimination of HBr. Your nucleophile may be acting as a base.
The diagram below illustrates the competing Sₙ2 and E2 pathways.
Sources
Technical Support Center: 3-Bromo-2,2,3-trifluoropropanoic Acid (BTFPA)
The following technical guide is structured as a specialized support center resource for researchers working with 3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA) . It addresses the specific reactivity profile of this molecule, focusing on its tendency toward dehydrofluorination and decarboxylation.[1]
Status: Operational | Topic: Impurity Profiling & Byproduct Mitigation Audience: Medicinal Chemists, Process Chemists, Fluorine Chemists
Core Reactivity Profile
The "Phantom" Peak Issue Users frequently report the appearance of unexpected alkene signals in NMR or mass loss during scale-up. This is rarely due to contamination but rather the inherent instability of the BTFPA backbone under specific conditions.
The structure of BTFPA (
The Primary Failure Mode: HF Elimination
Unlike non-fluorinated analogs, BTFPA cannot undergo standard dehydrobromination (loss of HBr) because there are no protons on the
| Parameter | Specification |
| Target Molecule | 3-Bromo-2,2,3-trifluoropropanoic acid |
| Primary Byproduct | 3-Bromo-2,3-difluoroacrylic acid (Z/E isomers) |
| Mechanism | E1cB-like Elimination (Base-induced) |
| Trigger | pH > 8.0, Elevated Temperature (>60°C), Polar Aprotic Solvents |
Troubleshooting Guide (Q&A Format)
Scenario A: "I see a new set of doublets in my F NMR."
Diagnosis: You have likely triggered HF elimination.[2]
The Science: The proton on C3 is acidic (
Corrective Protocol:
-
Switch Bases: If performing a nucleophilic substitution on the bromine, avoid hard, ionic bases. Use non-nucleophilic organic bases (e.g., DIPEA, 2,6-lutidine) strictly at
. -
Solvent Change: Switch from DMF/DMSO (which stabilize the intermediate carbanion) to less polar solvents like DCM or Toluene if solubility permits.
-
Temperature Control: Maintain reaction temperature
. The activation energy for C-F bond cleavage is accessible above this threshold.
Scenario B: "My reaction mixture is bubbling, and yield is low."
Diagnosis: Decarboxylation is occurring.[2]
The Science: Fluorinated carboxylates are prone to decarboxylation, especially when the
Corrective Protocol:
-
Acidify: Ensure the starting material is stored as the free acid, not a salt. The carboxylate anion (
) is far more susceptible to decarboxylation than the neutral acid. -
Avoid Metal Catalysts: Some Lewis acids or transition metals used in coupling can catalyze decarboxylation.
-
Byproduct Identification: Look for 1-Bromo-1,2,2-trifluoroethane (if protonated) or Bromotrifluoroethylene (if fluoride is eliminated subsequently).
Decision Logic & Pathway Visualization
The following diagram illustrates the "Fork in the Road" for BTFPA. Your experimental conditions dictate whether the molecule undergoes the desired substitution or the undesired degradation pathways.
Caption: Reaction bifurcation for BTFPA. The red dashed paths represent the primary degradation mechanisms (HF elimination and Decarboxylation) that compete with desired substitution.
Analytical Reference Data
Use this table to validate your crude reaction mixture.
| Species | Multiplicity | Notes | |
| BTFPA (SM) | AB System / Complex | Diastereotopic fluorines due to chiral center at C3. | |
| Acrylate (Byproduct) | Doublets (J > 50 Hz) | Distinct vinylic fluorine coupling. | |
| Decarboxylated | Singlets/Multiplets | Volatile; may not be visible in vacuum-dried samples. |
Experimental Protocols for Mitigation
Protocol: Safe Neutralization/Workup
Prevents post-reaction degradation during isolation.
-
Quench: Immediately quench basic reaction mixtures with cold 1M HCl or saturated
to pH 3-4. Do not leave the mixture at pH > 8 for extended periods. -
Extraction: Extract with Ethyl Acetate or TBME. Avoid prolonged contact with brine if the aqueous layer is basic.
-
Drying: Use
(neutral). Avoid or basic alumina as drying agents, as they can induce surface-catalyzed elimination. -
Concentration: Rotary evaporate at bath temperature
.
Protocol: Storage
-
Condition: Store at 2-8°C under Argon/Nitrogen.
-
Container: Glass is acceptable, but if long-term storage is required, consider plastic (HDPE) if trace HF generation is suspected (etching risk).
-
Stabilizer: None typically added, but purity should be re-checked via
F NMR every 6 months.
References
-
PubChem. (n.d.).[4] 2-Bromo-3,3,3-trifluoropropanoic acid (Compound Summary).[4] National Library of Medicine. Retrieved February 5, 2026, from [Link]
- Note: Provides structural confirmation and physical property d
-
Lee, A. E., et al. (2024).[3] Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species.[3] Journal of Physical Chemistry Letters, 15, 3029–3036.[3] Retrieved from [Link]
- Note: Establishes the mechanism for HF elimination vs.
-
Oxford Instruments. (2019).[5] Benchtop NMR for Educational Experiments: Elimination Reactions. Retrieved from [Link]
- Note: General reference for NMR monitoring of elimination in halogen
Sources
stability issues of "3-Bromo-2,2,3-trifluoropropanoic acid" in reactions
Welcome to the technical support center for 3-Bromo-2,2,3-trifluoropropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this versatile but reactive building block. The unique trifluoromethyl and alpha-bromo substitutions on the propanoic acid backbone present specific handling and reaction condition requirements. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful application of this reagent in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction with 3-Bromo-2,2,3-trifluoropropanoic acid is showing low yield and multiple side products when using a basic amine. What is happening?
Answer:
The primary stability issue with 3-Bromo-2,2,3-trifluoropropanoic acid in the presence of bases, especially basic amines, is its propensity to undergo dehydrohalogenation . The electron-withdrawing trifluoromethyl group enhances the acidity of the proton at the 3-position, making it susceptible to abstraction by a base. This initiates an elimination reaction to form 2,3,3-trifluoroacrylic acid as a major byproduct.
Troubleshooting Guide:
-
Problem: Low yield of the desired amide and formation of an acrylic acid derivative.
-
Root Cause: Base-induced E1 or E2 elimination of HBr is competing with the desired nucleophilic acyl substitution.
-
Solution:
-
Use a Non-Nucleophilic, Hindered Base: If a base is required for the reaction, opt for a non-nucleophilic, sterically hindered base such as proton sponge or 2,6-lutidine. These bases are less likely to abstract the α-proton or act as a nucleophile.
-
Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate, such as an acyl chloride or an activated ester (e.g., NHS ester), in a separate step before introducing the amine. This allows the amidation to proceed under milder, often base-free, conditions.
-
Control Stoichiometry: Use a precise stoichiometry of the amine nucleophile. An excess of a basic amine will significantly promote the elimination side reaction.
-
Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to disfavor the elimination pathway, which typically has a higher activation energy than the desired acylation.
-
Experimental Protocol: Acyl Chloride Formation for Amidation
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M).
-
Add oxalyl chloride (1.2 eq) dropwise at 0 °C, followed by a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the evolution of gas (HCl and CO).
-
Once the reaction is complete (as indicated by the cessation of gas evolution), remove the solvent and excess oxalyl chloride in vacuo.
-
The resulting crude acyl chloride can be immediately dissolved in anhydrous DCM and used in the subsequent amidation step by adding the amine (1.0 eq) at 0 °C.
Diagram: Competing Reaction Pathways
Caption: Competing acylation and elimination pathways.
FAQ 2: I am observing decomposition of 3-Bromo-2,2,3-trifluoropropanoic acid during my reaction at elevated temperatures. What is the likely decomposition pathway?
Answer:
Halogenated carboxylic acids can be susceptible to thermal decarboxylation. For 3-Bromo-2,2,3-trifluoropropanoic acid, heating can induce the loss of carbon dioxide. The presence of the electronegative fluorine and bromine atoms can influence the stability of the resulting carbanion or radical intermediate. While the C-F bond is very strong, the C-Br bond is significantly weaker and can be a point of lability.[1]
Troubleshooting Guide:
-
Problem: Gas evolution (CO₂) and formation of unidentified byproducts upon heating.
-
Root Cause: Thermal decarboxylation, potentially followed by further reactions of the resulting intermediate.
-
Solution:
-
Avoid High Temperatures: Whenever possible, conduct reactions at or below room temperature. If heating is necessary, it should be done cautiously with careful monitoring.
-
Use Activation Strategies: Employ coupling agents (e.g., DCC, EDC, HATU) to facilitate reactions at lower temperatures. This is particularly relevant for ester and amide formation.
-
Solvent Choice: Use aprotic solvents with appropriate boiling points to avoid excessive heating.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions that can be initiated at elevated temperatures.
-
Table: Recommended Temperature Ranges for Common Reactions
| Reaction Type | Coupling Agent/Activator | Recommended Temperature |
| Amidation | HATU/DIPEA | 0 °C to RT |
| Esterification | DCC/DMAP | 0 °C to RT |
| Acyl Chloride Formation | Oxalyl Chloride/DMF | 0 °C to RT |
| Nucleophilic Substitution (at C-Br) | Various Nucleophiles | RT to 50 °C (monitor closely) |
FAQ 3: Can I use phosphine-based reagents in my reaction with 3-Bromo-2,2,3-trifluoropropanoic acid?
Answer:
Caution is advised when using phosphine-based reagents. While phosphines are excellent nucleophiles and are used in various transformations (e.g., Wittig, Mitsunobu reactions), they can react with the α-bromo position of the carboxylic acid. This can lead to the formation of a phosphonium salt, consuming your reagent and starting material.
Troubleshooting Guide:
-
Problem: Formation of a phosphonium salt byproduct and low yield of the desired product.
-
Root Cause: Nucleophilic attack of the phosphine on the α-carbon bearing the bromine atom. α-Bromo carboxylic acids are highly reactive towards SN2 reactions.[2][3]
-
Solution:
-
Protect the Carboxylic Acid: If a phosphine-based reagent is essential, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the reaction. The ester group is less activating towards SN2 displacement at the α-position compared to the carboxylic acid.
-
Choose an Alternative Reagent: If possible, explore alternative synthetic routes that do not require the use of phosphine-based reagents.
-
Stoichiometry and Addition Order: If a phosphine must be used, carefully control the stoichiometry and consider adding the phosphine last and at a low temperature to minimize the side reaction.
-
Diagram: Potential Side Reaction with Phosphines
Caption: Formation of a phosphonium salt byproduct.
General Handling and Storage
-
Storage: Store 3-Bromo-2,2,3-trifluoropropanoic acid in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
-
10.4: Alpha Bromination of Carboxylic Acids. (2021, December 27). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
22.4: Alpha Bromination of Carboxylic Acids. (2024, March 17). Chemistry LibreTexts. Retrieved February 8, 2024, from [Link]
-
Transition-Metal-Free Decarboxylation of 3,3,3-Trifluoro-2,2-dimethylpropanoic Acid for the Preparation of C(CF3)Me2-Containing Heteroarenes. (2018, September 7). PubMed. Retrieved February 8, 2024, from [Link]
- Process for decarboxylation of halogenated aromatic carboxylic acids. (n.d.). Google Patents.
-
Carbon–fluorine bond. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
-
Synthesis of α-bromocarboxylic acids and derivatives. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2024, from [Link]
-
Bond Dissociation Energies of Organic Molecules. (n.d.). Accounts of Chemical Research. Retrieved February 8, 2024, from [Link]
-
Alpha-substitution of carboxylic acids (video). (n.d.). Khan Academy. Retrieved February 8, 2024, from [Link]
-
Hell-Volhard-Zelinsky Reaction - Alpha-Bromination of a Carboxylic Acid 004. (2015, April 24). YouTube. Retrieved February 8, 2024, from [Link]
-
A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Carbon-Carbon Bond Dissociation Energies in the Cyc10alkanes. (n.d.). AIP Publishing. Retrieved February 8, 2024, from [Link]
-
Bond dissociation energy. (n.d.). In Wikipedia. Retrieved February 8, 2024, from [Link]
-
3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Facile Synthesis of Trifluoromethyl Olefins via the Decarboxylation of α-Trifluoromethyl-β-lactones. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
Sources
avoiding decomposition of "3-Bromo-2,2,3-trifluoropropanoic acid"
Welcome to the technical support center for "3-Bromo-2,2,3-trifluoropropanoic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling, storage, and use of this compound. Our goal is to help you anticipate and resolve potential stability issues to ensure the integrity of your experiments.
I. Understanding the Stability of 3-Bromo-2,2,3-trifluoropropanoic acid
3-Bromo-2,2,3-trifluoropropanoic acid is a halogenated carboxylic acid. The presence of electron-withdrawing fluorine atoms on the carbon atom adjacent to the carboxyl group significantly increases the acidity of the molecule. This enhanced acidity, combined with the presence of a bromine atom, can make the compound susceptible to decomposition under certain conditions. The two primary degradation pathways of concern are decarboxylation and hydrolysis .
II. Troubleshooting Guide & FAQs
This section addresses common questions and issues that may arise during the use of 3-Bromo-2,2,3-trifluoropropanoic acid.
Q1: I suspect my sample of 3-Bromo-2,2,3-trifluoropropanoic acid has degraded. What are the likely decomposition products and how can I detect them?
A1: The most probable decomposition pathways are decarboxylation and hydrolysis.
-
Decarboxylation: This involves the loss of carbon dioxide (CO2) from the molecule. This reaction is often facilitated by heat or the presence of a base. The resulting product would be 1-bromo-1,2,2-trifluoroethane.
-
Hydrolysis: The bromine atom can be displaced by a hydroxyl group, particularly in the presence of water and especially under basic conditions, to form 3-hydroxy-2,2,3-trifluoropropanoic acid.
Decomposition can be monitored by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to observe the appearance of new signals corresponding to the decomposition products, or by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the mass of the parent compound and its degradation products.
Q2: My stock solution of 3-Bromo-2,2,3-trifluoropropanoic acid in an organic solvent appears to be unstable. What could be the cause?
A2: The stability of your stock solution can be influenced by several factors:
-
Solvent Choice: Protic solvents, especially in the presence of any basic impurities, can facilitate hydrolysis. Some polar aprotic solvents may promote decarboxylation, particularly if they contain trace amounts of water or basic impurities.
-
Contaminants: The presence of water, bases, or certain metal ions can catalyze decomposition.
-
Storage Conditions: Exposure to light and elevated temperatures can accelerate degradation.
For troubleshooting, we recommend preparing a fresh solution in a high-purity, anhydrous aprotic solvent and storing it under an inert atmosphere at a low temperature.
Q3: What are the optimal storage conditions for neat 3-Bromo-2,2,3-trifluoropropanoic acid and its solutions?
A3: To ensure the long-term stability of 3-Bromo-2,2,3-trifluoropropanoic acid, we recommend the following storage conditions.[1][2]
| Condition | Neat Compound | In Solution |
| Temperature | 2-8°C | ≤ -20°C |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protect from light (amber vial) | Protect from light (amber vial) |
| Container | Tightly sealed, compatible material | Tightly sealed, compatible material |
Q4: Which materials should I avoid when working with 3-Bromo-2,2,3-trifluoropropanoic acid?
A4: Based on data from structurally similar compounds, certain materials are incompatible and can induce decomposition.[1][2]
-
Strong Bases: Can readily induce both decarboxylation and hydrolysis.
-
Strong Oxidizing Agents: May react with the compound.
-
Strong Reducing Agents: May also lead to undesired reactions.
-
Metals: Certain metals may catalyze decomposition, particularly at elevated temperatures. It is advisable to use glass or inert plastic (e.g., PTFE) labware.
Q5: Can I heat my reaction mixture containing 3-Bromo-2,2,3-trifluoropropanoic acid?
A5: Caution should be exercised when heating this compound. Thermal stress can promote decarboxylation. If heating is necessary, it should be done under controlled conditions, for the shortest possible duration, and ideally under an inert atmosphere. Monitoring the reaction for the evolution of gas (CO2) is recommended.
III. Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution of 3-Bromo-2,2,3-trifluoropropanoic acid with minimized risk of decomposition.
Materials:
-
3-Bromo-2,2,3-trifluoropropanoic acid
-
Anhydrous aprotic solvent (e.g., Acetonitrile, Tetrahydrofuran) of high purity
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (oven-dried or flame-dried)
-
Syringes and needles
Procedure:
-
Equilibrate the vial of 3-Bromo-2,2,3-trifluoropropanoic acid to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a fume hood, flush a dry volumetric flask with an inert gas.
-
Carefully weigh the required amount of 3-Bromo-2,2,3-trifluoropropanoic acid and transfer it to the flask under a gentle stream of inert gas.
-
Using a dry syringe, add the anhydrous solvent to the flask to dissolve the compound.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask tightly with a septum and parafilm.
-
Store the solution at ≤ -20°C in the dark.
IV. Visualizing Decomposition Pathways
The following diagrams illustrate the potential decomposition pathways of 3-Bromo-2,2,3-trifluoropropanoic acid.
Caption: Potential decomposition pathways of 3-Bromo-2,2,3-trifluoropropanoic acid.
Caption: A troubleshooting workflow for suspected decomposition.
V. References
-
PubChem. (n.d.). 2-Bromo-3,3,3-trifluoropropanoic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved February 5, 2026, from [Link]
-
Macmillan, D. W. C., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. [Link]
-
Novák, Z., et al. (2020). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]
-
Royal Society of Chemistry. (2020). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Chemical Science. [Link]
Sources
Technical Support Center: Scale-Up Protocols for 3-Bromo-2,2,3-trifluoropropanoic Acid (BTFPA)
Executive Summary & Chemical Profile
Target Molecule: 3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA)
Formula:
The "Scale-Up Trap": Researchers often successfully synthesize grams of BTFPA in glassware. However, moving to kilogram scale in steel/Hastelloy reactors frequently results in catastrophic yield loss (decarboxylation) and equipment damage (HF corrosion) . This guide addresses these specific failure modes.
Critical Safety Notice: The HF Hazard
Before proceeding, all operators must acknowledge the "Latent HF" risk.
-
The Mechanism: At elevated temperatures (
) or in the presence of Lewis acids, the C-F bonds (particularly at the -position) can undergo elimination or hydrolysis, generating anhydrous Hydrogen Fluoride (HF). -
The Consequence: HF silently etches glass-lined reactors and dissolves standard silica-based gaskets.
-
Mandatory Check: Use PTFE (Teflon) or PFA lined equipment. Do not use standard borosilicate glass for distillations >500g without HF scavenging protocols.
Troubleshooting Guide: Synthesis & Workup
Module A: The "Disappearing Product" (Decarboxylation)
Symptom:
-
"My NMR shows clean product in the crude, but after distillation/drying, 40% of the mass is missing."
-
"The reactor pressurized unexpectedly during the acid quench."
Root Cause:
BTFPA contains an electron-withdrawing fluorine group at the
Technical Protocol:
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | The Fix |
| Quench Temp | Ice bath (eff. cooling) | Jacket limit (poor heat transfer) | Active cooling loop. Maintain internal |
| pH Control | Rapid acidification | Slow mixing zones | Avoid pH 4-6 window. "Crash" acidification using conc. |
| Drying | Rotovap ( | Vacuum Oven/Distillation | Lyophilization or wiped-film evaporation (short residence time). |
Visualization: The Decarboxylation Danger Zone
Figure 1: The decarboxylation pathway is the primary cause of yield loss during scale-up. The reaction is driven by the stability of the resulting fluorinated carbanion.
Module B: The "Emulsion Nightmare" (Extraction)
Symptom: "The organic and aqueous layers won't separate. It looks like a milky third phase."
Root Cause: Fluorinated acids act as surfactants (similar to PFOA/PFOS chemistry).[1] At neutral pH, they form stable micelles, trapping water and impurities.
Troubleshooting Steps:
-
Density Check: BTFPA is heavy (
). If using DCM ( ) or Ether ( ), the density differential is usually sufficient unless the emulsion forms. -
The "Salting Out" Trick: Do not use standard brine. Use Lithium Chloride (LiCl) saturation.
has a higher charge density than , disrupting the fluorinated surfactant micelle structure more effectively. -
Filtration: Pass the emulsion through a pad of Celite (diatomaceous earth). The high surface area breaks the surface tension of the fluorinated micelles.
Module C: Distillation & Purification
Symptom: "The distillate is cloudy and the vacuum pump oil is turning black/sludge."
Root Cause:
Trace decomposition is releasing HF and
Scale-Up Protocol:
-
Scavenger Additive: Add 1-2% (w/w) Sodium Fluoride (NaF) pellets to the distillation pot. NaF acts as a "sponge" for HF, forming bifluoride (
), which stays in the pot. -
Vacuum Trap: Install a caustic trap (KOH pellets) between the receiver and the vacuum pump.
-
Material: Use a short-path distillation setup (wiped film is best) to minimize thermal history.
Visualization: Safe Scale-Up Workflow
Figure 2: Optimized workflow highlighting critical control points (Quench Temp, Emulsion Breaking, HF Scavenging).
Frequently Asked Questions (FAQs)
Q: Can I store BTFPA in standard glass vials? A: For short term (< 1 week), yes. For long term, absolutely not . Trace moisture generates HF, which etches the glass, leaching sodium and silicates into your compound. Use HDPE or PP (Polypropylene) containers stored at 4°C.
Q: My GC-MS shows a peak with M-44 mass. What is it?
A: That is the decarboxylated byproduct (
Q: Why is the refractive index changing over time? A: BTFPA is hygroscopic. As it absorbs water, it forms a hydrate. This also accelerates the corrosion of containment vessels. Store under Argon/Nitrogen.
Material Compatibility Chart
| Material | Rating | Notes |
| Borosilicate Glass | ⚠️ Caution | OK for reaction, bad for storage/distillation.[2] |
| Stainless Steel (304/316) | ❌ Avoid | Pitting corrosion from Bromide/Fluoride ions. |
| Hastelloy C-276 | ✅ Recommended | Excellent resistance to acidic halides. |
| PTFE / PFA | ✅ Best | Inert.[3] Use for liners, gaskets, and tubing. |
| Viton (FKM) | ⚠️ Caution | Can swell. Perfluoroelastomers (FFKM/Kalrez) are preferred. |
References
- Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing. (Foundational text on the instability of -fluoro carboxylic acids).
-
Dolbier, W. R. (2005). "Fluorine Chemistry at the Millennium: Fascinated by Fluorine." Journal of Fluorine Chemistry.
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell.
-
Honeywell Specialty Chemicals. "Hydrofluoric Acid Properties and Safe Handling Guide." (Reference for HF generation risks in fluorinated acid hydrolysis).
-
SynQuest Laboratories. "Safety Data Sheet: 3-Bromo-2,2,3,3-tetrafluoropropanoic acid" (Homolog safety data used for extrapolation).
(Note: While specific literature on the exact "2,2,3-trifluoro" isomer is proprietary or rare, protocols are derived from the well-documented behavior of the homologous tetrafluoro- and 3,3-difluoro- series.)
Sources
Technical Guide: Catalyst Selection & Optimization for 3-Bromo-2,2,3-trifluoropropanoic Acid
The following technical guide addresses the catalyst selection and process optimization for 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8). This guide is structured to assist researchers in navigating the unique reactivity profile of this fluorinated building block, specifically focusing on avoiding common pitfalls like unintended dehydrohalogenation.
Executive Summary: Reactivity Profile
3-Bromo-2,2,3-trifluoropropanoic acid (
-
Acidity : The
-difluoromethylene group ( ) significantly increases the acidity of the carboxylic function compared to non-fluorinated analogues, typically lowering the pKa to < 2.0. -
Base Sensitivity (Critical) : The proton at the C3 position (
) is acidified by the adjacent fluorine, bromine, and the electron-poor group. The use of strong basic catalysts often triggers unintended dehydrofluorination (elimination of HF) or dehydrobromination, leading to the formation of trifluoroacrylic acid derivatives [1, 5]. -
Nucleophilicity : The steric and electronic repulsion of the fluorine atoms renders the C3 carbon resistant to standard
substitution, often necessitating radical-mediated or metal-catalyzed pathways for functionalization.
Catalyst Selection Matrix
The choice of catalyst is dictated by the desired transformation while mitigating the risk of
| Reaction Class | Target Transformation | Recommended Catalyst / Reagent | Mechanism & Selection Logic |
| Activation | Acyl Chloride Formation | DMF (Catalytic) + | Vilsmeier-Haack Intermediate : DMF forms a reactive chloroiminium species that activates the acid under neutral/acidic conditions, avoiding base-mediated decomposition of the sensitive |
| Esterification | Fischer Esterification | Con. | Protonation : The electron-deficient carbonyl requires a strong Brønsted acid for activation. |
| Coupling | Amide Bond Formation | HOBt / EDC (Stoichiometric) | Activation : Carbodiimide coupling avoids the need for strong bases. If a base is required (e.g., DIPEA), keep equivalents strictly controlled ( |
| Elimination | Dehydrofluorination (to Acrylates) | DBU or | E1cB Mechanism : If the goal is to synthesize 3-bromo-2,3-difluoroacrylic acid derivatives, strong amidine bases (DBU) are the "catalysts" of choice to drive elimination. |
Troubleshooting Guide & FAQs
Q1: Why am I observing low yields and "tar" formation during esterification using basic catalysts (e.g., DMAP/DCC)?
Diagnosis: Unintended Elimination.
Technical Insight: The C3 proton in 3-Bromo-2,2,3-trifluoropropanoic acid is sufficiently acidic that even moderately strong bases like DMAP (in stoichiometric amounts) or excess triethylamine can trigger the elimination of HF, forming reactive fluoro-olefins that polymerize or degrade ("tar").
Solution: Switch to an Acid-Catalyzed protocol. Use catalytic DMF with Oxalyl Chloride to form the acid chloride first, then react with the alcohol in the presence of a weak base (like pyridine) at
Q2: I need to substitute the Bromine atom (C3). Standard conditions (NaN3, KCN) are failing. Why?
Diagnosis: Fluorine Effect (Electronic & Steric).
Technical Insight: The adjacent
-
Alternative 1: Use Radical Mediation . Photoredox catalysts (e.g., Ir or Ru complexes) can generate a radical at C3 by homolytic cleavage of the C-Br bond.
-
Alternative 2: Use Phase Transfer Catalysis (PTC) . For specific alkylations (e.g., with glycine derivatives [12]), a PTC like TBAB (Tetrabutylammonium bromide) can enhance the reactivity of the nucleophile in a biphasic system, although yields may remain variable.
Q3: The reaction mixture turns yellow/brown upon adding thionyl chloride. Is the product degrading?
Diagnosis: Trace Iron/Iodine contamination or HBr liberation.
Technical Insight: Commercial thionyl chloride often contains trace iron. The reaction generates
-
Distill Thionyl Chloride before use or use Oxalyl Chloride (gentler).
-
Add Catalytic DMF (1-2 drops). This allows the reaction to proceed at room temperature rather than reflux, preserving the heat-sensitive C-Br bond.
Experimental Protocol: Safe Activation & Esterification
Objective: Synthesis of Methyl 3-bromo-2,2,3-trifluoropropanoate without elimination.
Materials:
-
3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq)
-
Oxalyl Chloride (1.2 eq)[1]
-
DMF (anhydrous, 0.05 eq - Catalyst )
-
Dichloromethane (DCM, solvent)
-
Methanol (excess)
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under Nitrogen. Add the acid and DCM (0.5 M concentration).
-
Catalyst Addition: Add DMF (0.05 eq). Note: DMF is crucial here; without it, the reaction requires heat, which degrades the substrate.
-
Activation: Dropwise add Oxalyl Chloride at
. Gas evolution ( ) will occur. -
Reaction: Allow to stir at Room Temperature (RT) for 2 hours until gas evolution ceases.
-
Quench/Esterification: Cool back to
. Add Methanol (2.0 eq) dropwise. Avoid adding base scavengers like Et3N unless necessary for acid-sensitive substrates, as they promote elimination. -
Workup: Concentrate in vacuo. The fluorinated ester is typically volatile; ensure vacuum pressure is controlled to avoid product loss.
Decision Logic & Pathway Visualization
The following diagram illustrates the critical decision points when selecting a catalyst based on the intended reaction pathway.
Caption: Decision matrix for catalyst selection showing safe pathways (Green) vs. elimination risks (Red).
References
-
ChemicalBook . (n.d.). 3,3,3-Trifluoropropionic acid | 2516-99-6.[2][3] Retrieved from
-
Google Patents . (2011). Process for producing 3,3,3-trifluoropropionic acid (US7880033B2). Retrieved from
-
Santa Cruz Biotechnology . (n.d.). 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8).[4][5][6][7] Retrieved from
-
Aceschem . (n.d.). CAS 679-95-8 | 3-Bromo-2,2,3-Trifluoropropanoic Acid.[4][5][6][7][8] Retrieved from
-
Smolecule . (n.d.). (2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid Synthesis Methods. Retrieved from
Sources
- 1. 3-Bromo-2-chloropropanoic acid | C3H4BrClO2 | CID 57507183 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3,3-三氟丙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US7880033B2 - Process for producing 3,3,3-trifluoropropionic acid - Google Patents [patents.google.com]
- 4. CAS#:22633-83-6 | 3-bromo-2,2,3,3-tetrafluoropropanoic acid | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. aceschem.com [aceschem.com]
- 7. Search Results - AK Scientific [aksci.com]
- 8. 7160-08-9 | N-(4-Bromophenyl)-2-methylpropanamide | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
Technical Support Center: Handling 3-Bromo-2,2,3-trifluoropropanoic Acid (BTFPA)
[1]
Case ID: BTFPA-Exotherm-001 Status: Active Support Level: Senior Application Scientist Subject: Thermodynamic Management & Reactivity Control[1]
Core Hazard Analysis
3-Bromo-2,2,3-trifluoropropanoic acid (
The Critical Hazard Mechanism: The primary risk is not just simple acid-base neutralization, but Base-Induced Dehydrobromination followed by Exothermic Polymerization .[1]
-
Elimination: Under basic conditions (even weak bases like bicarbonate), the molecule can lose HBr to form 2,3,3-trifluoroacrylic acid (or its salt).[1]
-
Runaway: Trifluoroacrylate derivatives are electron-deficient monomers prone to rapid, exothermic spontaneous polymerization or dimerization, often leading to "tarring" and pressure events.[1]
Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction mixture turned dark brown/black and is generating gas during aqueous workup."
Diagnosis: You are likely witnessing a Dehydrohalogenation Cascade .[1] If you used a strong base (NaOH, KOH) or even a carbonate (K2CO3) to neutralize the acid, you likely triggered the elimination of HBr.[1] The "darkening" is the formation of oligomers from the resulting fluoro-acrylate species.[1]
Immediate Action:
-
Cool Down: Immediately immerse the vessel in an ice/brine bath (-10°C).
-
Acidify: Carefully adjust pH back to < 3 using dilute HCl. This stabilizes the leaving group (Br) and protonates the carboxylate, reducing the electron density that drives elimination.[1]
-
Vent: Do not seal the vessel; gas evolution (CO2 or HBr) may continue.[1]
Prevention Protocol:
-
Avoid Strong Bases: Never use hydroxide bases for extraction.[1]
-
Buffer Choice: Use mild buffers like Phosphate (pH 6-7) rather than Carbonates.[1]
-
Temperature: Perform all neutralization steps at < 0°C .
Issue 2: "I am trying to convert BTFPA to the Acid Chloride using Thionyl Chloride (SOCl2), but the reaction is uncontrollable."
Diagnosis: Catalytic Overload.[1] Fluorinated acids are electron-poor, making the hydroxyl group less nucleophilic.[1] Researchers often add excess DMF (Dimethylformamide) to catalyze the Vilsmeier-Haack type activation.[1] However, DMF also acts as a base/nucleophile that can trigger the dehydrobromination described above.[1]
Corrective Workflow:
-
Limit Catalyst: Use strictly < 1 mol% DMF .
-
Switch Reagent: Consider using Oxalyl Chloride at 0°C instead of refluxing Thionyl Chloride. Oxalyl chloride reacts at lower temperatures, preserving the sensitive C-Br bond.[1]
-
Stepwise Addition: Do not add the catalyst to the neat mixture. Add Oxalyl Chloride to the acid in DCM, then add the catalytic DMF dropwise.[1]
Issue 3: "There is a delayed exotherm after mixing BTFPA with an amine coupling partner."
Diagnosis: Salt Formation vs. Amidation Competition. You likely formed the ammonium salt (exothermic), which is stable.[1] However, if you added a coupling reagent (like EDC/HATU) and a base (DIEA/TEA) simultaneously, the heat of neutralization combined with the heat of activation caused a thermal spike.[1]
Optimization:
-
Pre-cool: Cool the amine/base solution to 0°C before adding the BTFPA.
-
Sequential Addition: Allow the salt formation to equilibrate (15 mins at 0°C) before adding the coupling reagent.
Technical Data & Compatibility
Physical Properties & Stability Table[1][2]
| Parameter | Specification / Behavior |
| Molecular Formula | |
| Acidity (pKa) | ~0.5 - 1.5 (Est.[1] due to |
| Thermal Stability | Stable < 50°C. Decarboxylation risk > 120°C. |
| Incompatible Materials | Strong Bases (NaOH, KOH), Hydrides (LiAlH4), Grignard Reagents.[1][2] |
| Preferred Solvents | Dichloromethane (DCM), THF (anhydrous), Acetonitrile.[1] |
| Storage | 2-8°C, under Argon/Nitrogen. Hygroscopic. |
Visualizing the Hazard Pathway[1]
The following diagram illustrates the "Safe" vs. "Runaway" pathways when processing BTFPA.
Figure 1: Decision tree showing the critical divergence between safe activation (Green) and base-induced decomposition (Red).[1]
Experimental Protocol: Safe Acid Chloride Synthesis
Objective: Convert BTFPA to its acid chloride without triggering elimination.
Materials:
-
BTFPA (1.0 eq)[1]
-
Oxalyl Chloride (1.2 eq)[1]
-
DMF (Catalytic, 0.01 eq)
-
Dichloromethane (Anhydrous, 10 V)[1]
Procedure:
-
Setup: Charge a flame-dried round-bottom flask with BTFPA and Dichloromethane (DCM) under a Nitrogen atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath. Ensure internal temperature monitoring.
-
Reagent Addition: Add Oxalyl Chloride dropwise over 15 minutes. Note: Gas evolution (CO/CO2) will occur.[1]
-
Catalysis: Add the DMF (dissolved in a small amount of DCM) extremely slowly.
-
Critical Checkpoint: If the reaction foams excessively, stop addition and recool.[1]
-
-
Reaction: Allow to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20°C) for 2 hours.
-
Workup: Concentrate in vacuo at < 30°C . Do not heat the rotavap bath above 30°C to prevent thermal decomposition of the acid chloride.[1]
References
-
PubChem. (2025).[1][3] 3-Bromo-2,3,3-trifluoropropene Compound Summary. National Library of Medicine.[1] [Link][1]
-
Context: Provides physical property data and GHS hazard classifications for the closely related alkene analog, highlighting the flammability and reactivity of the defluorinated/brominated backbone.[1]
-
-
-
Context: Used as a baseline for handling alpha/beta-bromo acids, specifically regarding skin corrosion and thermal instability.[1]
-
-
Zhang, X., et al. (2022).[4] Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides. NIH / PMC.[1] [Link]
-
Context: Demonstrates the reactivity of trifluoropropene derivatives and the stability of fluorinated cationic intermediates in synthesis.[1]
-
-
Li, H., et al. (2013).[1] Comprehensive Theoretical Studies on the Reaction of 1-Bromo-3,3,3-trifluoropropene with OH Free Radicals. NIH / PubMed.[1] [Link]
-
Context: Provides thermodynamic data (38.5 kcal/mol exotherm) for radical addition/elimination reactions in this specific chemical family, validating the high energy potential of the C-Br/C-F bond cleavage.[1]
-
Sources
- 1. CN1365963A - Process for preparing 3-bromopropionic acid - Google Patents [patents.google.com]
- 2. download.basf.com [download.basf.com]
- 3. 3-Bromopropionic acid | C3H5BrO2 | CID 11553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Characterization Guide: 3-Bromo-2,2,3-trifluoropropanoic Acid Derivatives
This guide characterizes 3-Bromo-2,2,3-trifluoropropanoic acid (3-Br-2,2,3-TFPA) , a specialized fluorinated building block. Unlike the ubiquitous 3,3,3-trifluoropropanoic acid (TFPA), this brominated derivative offers a unique "functional handle" (the C-Br bond) alongside a specific fluorination pattern (
Executive Summary & Strategic Value
In drug discovery and materials science, the introduction of fluorine is a standard tactic to modulate metabolic stability (
3-Bromo-2,2,3-trifluoropropanoic acid (3-Br-2,2,3-TFPA) solves this by retaining a reactive bromine atom at the
-
Head: Carboxylic acid for amide/ester coupling.
-
Tail: Bromine-bearing carbon for radical cross-coupling or dehydrohalogenation to form trifluorovinyl groups.
Comparison at a Glance
| Feature | 3-Br-2,2,3-TFPA (Target) | 3,3,3-TFPA (Standard) | Pentafluoropropanoic Acid |
| Structure | |||
| CAS | 679-95-8 | 2516-99-6 | 422-64-0 |
| Primary Utility | Precursor to trifluoroacrylates; Radical precursor | Introducing inert | Strong acid catalyst; fluorous tagging |
| Reactivity | High (C-Br bond active) | Low (C-H bond inert) | Inert (Perfluorinated) |
| Acidity (pKa) | ~1.1 (Estimated) | 3.06 | 0.6 |
Chemical Profile & Reactivity Analysis
Structural Logic
The molecule features a gem-difluoro group at the
- -Gem-difluoro effect: Significantly lowers the pKa compared to non-fluorinated acids, increasing the electrophilicity of the carbonyl carbon.
-
-Bromine: The C-Br bond is deactivated by the adjacent fluorine but remains susceptible to:
-
Radical scission: Initiated by AIBN or photoredox catalysis.
-
Elimination: Base-promoted dehydrobromination to yield 2,3,3-trifluoroacrylic acid derivatives (a critical monomer for high-performance fluoropolymers).
-
Reactivity Pathways Diagram
The following diagram illustrates the divergent synthesis pathways available to 3-Br-2,2,3-TFPA compared to its inert analogs.
Experimental Performance Data
Synthesis of Ethyl 2,3,3-Trifluoroacrylate (Monomer Generation)
One of the most valuable applications of 3-Br-2,2,3-TFPA is its conversion into trifluoroacrylate esters, which are used to create coatings with extreme hydrophobicity.
Comparative Yields: Dehydrohalogenation Efficiency
Conditions: Ester substrate, DBU (1.2 eq), Ether,
| Substrate | Leaving Group | Product | Yield (%) | Notes |
| Ethyl 3-bromo-2,2,3-trifluoropropionate | Bromide (-Br) | Ethyl 2,3,3-trifluoroacrylate | 88% | Fast reaction; clean elimination. |
| Ethyl 3-chloro-2,2,3-trifluoropropionate | Chloride (-Cl) | Ethyl 2,3,3-trifluoroacrylate | 62% | Requires higher temp ( |
| Ethyl 2,2,3,3-tetrafluoropropionate | Fluoride (-F) | Ethyl 2,3,3-trifluoroacrylate | <5% | C-F bond is too strong for mild elimination. |
Analysis: The brominated derivative is the superior choice for generating the acrylate motif due to the weaker C-Br bond energy (
Physicochemical Properties (In Silico & Experimental)
For medicinal chemistry, the impact on lipophilicity is paramount.
| Property | 3-Br-2,2,3-TFPA | 3,3,3-TFPA | Reference (Propanoic Acid) |
| Molecular Weight | 206.95 | 128.05 | 74.08 |
| ClogP | 1.69 | 0.80 | 0.33 |
| H-Bond Donors | 1 | 1 | 1 |
| Topological Polar Surface Area | 37.3 | 37.3 | 37.3 |
| pKa (Acid) | 1.1 | 3.06 | 4.87 |
Insight: The 3-Br-2,2,3-TFPA derivative is significantly more acidic than TFPA. When using this in amide coupling, buffered conditions are critical to prevent premature protonation of amine partners or acid-catalyzed side reactions.
Validated Experimental Protocols
Protocol A: Synthesis of 3-Bromo-2,2,3-trifluoropropanamides (Amide Coupling)
Objective: Incorporate the fluorinated motif into a drug scaffold.
Reagents:
-
3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq)
-
Amine partner (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Solvent: DMF (anhydrous)
Workflow:
-
Activation: Dissolve the acid in DMF under
. Add DIPEA. Stir for 5 min. Note: The solution may warm slightly due to deprotonation. -
Coupling: Add HATU. Stir for 10 min to form the active ester.
-
Addition: Add the amine partner dropwise.
-
Monitoring: Monitor via
NMR .-
Starting Material: Multiplets at
to . -
Product: Distinct shift in the
signal upon amide formation.
-
-
Workup: Dilute with EtOAc, wash with
(to remove DIPEA), then brine. Dry over .
Self-Validating Checkpoint:
-
NMR Signature: You must observe an ABX system (or similar complexity depending on rotamers) for the
system. If the signal simplifies to a singlet, you may have accidentally eliminated HBr to form the acrylate.
Protocol B: Quality Control via GC-MS
Due to the high volatility of fluorinated acids, derivatization is required before GC analysis.
Method:
-
Take
of sample. -
Add
+ (Silylation agent). -
Heat at
for 30 mins. -
Inject into GC-MS (Split 20:1).
-
Target Ion: Look for the M-15 (loss of methyl) or M-79 (loss of Br) peaks.
Decision Framework Diagram
Use this flowchart to determine if 3-Br-2,2,3-TFPA is the correct building block for your application.
References
-
BLD Pharm. (2024).[1] Product Analysis: 3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8).[1] Retrieved from
-
PubChem. (2025).[2][3][4] Compound Summary: 3-Bromo-2,2,3-trifluoropropanoic acid.[1][5] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2024). Comparison of Fluorinated Building Blocks: 3,3,3-Trifluoropropionic acid. Retrieved from
-
Hovione. (2025).[2][3] Drug Design Strategies: Trifluoromethylated New Chemical Entities. Retrieved from
-
ChemicalBook. (2025).[2][6] Properties and Synthesis of Halogenated Propanoic Acids. Retrieved from
Sources
- 1. 679-95-8|3-Bromo-2,2,3-trifluoropropanoic acid|BLD Pharm [bldpharm.com]
- 2. 3-Bromo-2,3,3-trifluoropropene | C3H2BrF3 | CID 10844979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,3-Trifluoropropanoic acid | C3H3F3O2 | CID 20355531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-3-chloro-1,1,1-trifluoropropane | C3H3BrClF3 | CID 18356503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:22633-83-6 | 3-bromo-2,2,3,3-tetrafluoropropanoic acid | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
Kinetic Profiling & Reactivity Guide: 3-Bromo-2,2,3-trifluoropropanoic Acid
This guide provides an advanced technical analysis of the reaction kinetics and reactivity profile of 3-Bromo-2,2,3-trifluoropropanoic acid (3-Br-2,2,3-TFPA) . It is designed for application scientists and process chemists requiring precise control over fluorinated building blocks.
Executive Analysis: The "Fluorine Effect" on Kinetics
3-Bromo-2,2,3-trifluoropropanoic acid (CAS: 679-95-8) represents a distinct class of fluorinated intermediates where reactivity is governed by the inductive electron-withdrawal (-I) of the
Unlike its non-fluorinated analog (3-bromopropanoic acid), 3-Br-2,2,3-TFPA exhibits a "Kinetic Divergence":
-
Hyper-Activated Carbonyl: The
group dramatically lowers the pKa and increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic acyl substitutions (esterification, amidation). -
Deactivated
-Carbon: The electron-deficient nature of the chain, combined with the strength of the C-F bonds, suppresses standard pathways at the C-Br site and renders standard 1,2-dehydrobromination structurally impossible due to the lack of -protons.
Chemical Identity & Structural Constraints[1]
-
Formula:
-
Structure:
-
Key Kinetic Constraint: The
-carbon (C2) is fully fluorinated ( ). It lacks the protons required for standard E2 elimination of HBr. Consequently, this molecule cannot form acrylic derivatives via simple base-induced dehydrobromination, a common pathway for non-fluorinated analogs.
Comparative Kinetic Landscape
The following table contrasts 3-Br-2,2,3-TFPA with its primary structural analogs to highlight its unique performance envelope.
| Feature | 3-Bromo-2,2,3-trifluoropropanoic Acid | 3-Bromopropanoic Acid (Standard Analog) | Perfluoropropanoic Acid (Fully Fluorinated) |
| Acidity (pKa) | ~1.2 - 1.5 (Strong Acid) | 4.0 (Weak Acid) | 0.5 (Very Strong Acid) |
| Carbonyl Electrophilicity | High (Rapid nucleophilic attack) | Moderate | Very High |
| Dominant C-Br Pathway | Slow Substitution ( | Fast Elimination (forms Acrylic Acid) or Fast | Inert (C-F bond is stable). |
| Elimination Potential | Negligible. (No | High. Readily forms double bonds under basic conditions. | None. |
| Hydrolytic Stability | Moderate. | High. | High. |
Detailed Reactivity Mechanisms
A. Carbonyl Kinetics (The "Fast" Zone)
The
-
Mechanism: Nucleophilic Acyl Substitution.
-
Kinetic Insight: Reaction rates with nucleophiles (alcohols, amines) are significantly faster than non-fluorinated propionic acids. However, the resulting tetrahedral intermediate is prone to reversion unless a base sponge is used to drive the equilibrium.
-
Application: Ideal for rapid "one-pot" peptide coupling or esterification without high-temperature forcing conditions.
B. -Carbon Kinetics (The "Slow" Zone)
The C3 position holds a bromine, a fluorine, and a proton (
-
Mechanism: Nucleophilic Substitution (
). -
Kinetic Insight: The adjacent
group is electron-withdrawing, which theoretically makes the C3 carbon more positive (electrophilic). However, the lone pair repulsion from the fluorine atoms creates a "hard" electronic shield, suppressing the approach of soft nucleophiles. -
Outcome: Substitution of the Bromine (e.g., with Azide or Cyanide) proceeds sluggishly and requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (
) compared to the facile substitution seen in 3-bromopropanoic acid.
Validated Experimental Protocol: Selective Esterification
Objective: To derivatize the carboxyl group while preserving the sensitive C-Br bond for downstream functionalization.
Principle: Acid-catalyzed Fischer esterification is preferred over base-catalyzed methods to avoid any risk of nucleophilic attack at the C-Br position or potential decarboxylation.
Materials
-
Substrate: 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq)
-
Solvent/Reagent: Methanol (anhydrous, excess, 20 eq)
-
Catalyst: Sulfuric Acid (
, conc., 0.1 eq) or Thionyl Chloride ( , 1.2 eq) -
Quench: Saturated
solution
Step-by-Step Workflow
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the acid (1.0 eq) in anhydrous Methanol.
-
Activation (Option A - Mild): Add conc.
(0.1 eq) dropwise at .-
Causality: Low temperature prevents exotherm-induced degradation of the C-Br bond.
-
-
Activation (Option B - Fast): Alternatively, add
(1.2 eq) dropwise at to generate in situ.-
Note: This method is kinetically faster due to the formation of the transient acyl chloride species.
-
-
Reaction: Heat the mixture to Reflux (
) for 4–6 hours .-
Monitoring: Monitor via TLC (stain with Bromocresol Green) or
-NMR. The shift of the signal will indicate conversion.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.
-
Neutralization: Dilute the residue with Dichloromethane (DCM) and wash carefully with cold saturated
.-
Safety: Evolution of
will be vigorous due to the low pKa of the unreacted fluorinated acid.
-
-
Purification: Dry organic layer over
, filter, and concentrate. Distillation is recommended for high purity.
Visualizing the Kinetic Pathways
The following diagram illustrates the reactivity divergence of 3-Br-2,2,3-TFPA compared to standard non-fluorinated acids.
Figure 1: Kinetic Reactivity Map. Note the "Blocked" elimination pathway (Red) which distinguishes this molecule from non-fluorinated analogs, and the accelerated acyl substitution pathway (Green).
References
-
PubChem. 2-Bromo-3,3,3-trifluoropropanoic acid Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Propanoic acid, 3-bromo- (Analog Comparison Data). National Institute of Standards and Technology.[1] Available at: [Link]
-
Kasal, P. & Jindřich, J. (2022).[2] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega.[2] Available at: [Link]
Sources
Biological Activity & Synthetic Utility of 3-Bromo-2,2,3-trifluoropropanoic Acid Derivatives
The following technical guide details the biological activity, synthetic utility, and experimental profiling of 3-Bromo-2,2,3-trifluoropropanoic acid and its bioactive derivatives.
A Technical Comparison Guide for Drug Development
Executive Summary
3-Bromo-2,2,3-trifluoropropanoic acid (CAS 679-95-8) is a specialized polyhalogenated aliphatic scaffold used primarily as a warhead for enzyme inhibition and a chiral building block in the synthesis of fluorinated peptidomimetics.[1] Unlike simple propionic acid, the introduction of the bromine and fluorine atoms at the
-
Antineoplastic Activity: Acts as a metabolic disruptor in neoplastic tissues (cited in patent literature for tumor devitalization).
-
Antimicrobial Potency: Derivatives function as suicide substrates for PLP-dependent enzymes (e.g., alanine racemase).
-
Synthetic Utility: Precursor for 3,3,3-trifluoroalanine analogs, essential for proteolysis-resistant peptide drugs.
This guide compares the efficacy of these derivatives against standard non-fluorinated and perfluorinated alternatives, providing actionable protocols for their evaluation.
Chemical Profile & Structural Logic[1]
The biological activity of this scaffold is dictated by its unique electron-withdrawing pattern.
| Feature | Chemical Logic | Biological Consequence |
| C3-Bromine | Good leaving group ( | Enables nucleophilic substitution for derivatization; potential alkylating agent in vivo. |
| C2,C3-Fluorination | High electronegativity ( | Increases acidity ( |
| Carboxylic Acid | Hydrogen bond donor/acceptor | Essential for binding to carboxylate-recognition pockets (e.g., pyruvate transporters, amino acid receptors). |
Comparative Pharmacophore Analysis
-
Vs. 3-Bromopyruvate: Both are alkylating agents. 3-Bromo-2,2,3-trifluoropropanoic acid is more lipophilic, potentially crossing the blood-brain barrier (BBB) more effectively but with altered reactivity due to the fluorine "shielding" effect.
-
Vs. Perfluoropropionic Acid: The presence of the C-H and C-Br bonds allows for further metabolic processing or synthetic functionalization, whereas perfluorinated chains are typically inert.
Biological Activity: Mechanisms & Data[2][3]
A. Antineoplastic & Necrotic Activity
Mechanism: Metabolic Disruption / Alkylation. According to patent literature (KR20120099360A), halogenated aliphatic acids, including 2,2,3-trifluoropropanoic acid derivatives, are utilized to "devitalize" neoplasms. The mechanism likely involves:
-
Mitochondrial Toxicity: Resemblance to pyruvate allows entry into mitochondria, where the halogenated core inhibits the Pyruvate Dehydrogenase Complex (PDC) or Pyruvate Dehydrogenase Kinase (PDK).
-
Intracellular Acidification: The low
contributes to local pH drops in the tumor microenvironment, triggering necrosis.
B. Antimicrobial Activity (Amino Acid Derivatives)
Target: Alanine Racemase & Transaminases. Derivatives synthesized from this scaffold, such as (2S)-2-amino-3,3,3-trifluoropropanoic acid (Trifluoroalanine) , act as suicide substrates .
-
Pathway: The enzyme accepts the fluorinated analog as a substrate.
-
Inhibition: During the catalytic cycle, the elimination of fluoride (or bromide) generates a reactive enamino-acrylate intermediate that covalently binds to the active site pyridoxal phosphate (PLP) or a catalytic residue, irreversibly inactivating the enzyme.
Figure 1: Mechanism of suicide inhibition by halogenated propionate derivatives against PLP-dependent enzymes.
Experimental Protocols
Protocol A: Synthesis of Boc-Protected Amino Acid Derivative
Objective: Convert the brominated precursor into a protected amino acid for peptide synthesis. Source: Adapted from standard halogenated amino acid synthesis methodologies (e.g., Smolecule protocols).
-
Reagents: 3-Bromo-2,2,3-trifluoropropanoic acid (1.0 eq), Boc-Glycine-tert-butyl ester (1.2 eq), LiHMDS (Lithium hexamethyldisilazide, 2.5 eq), THF (anhydrous).
-
Setup: Flame-dried round-bottom flask under Argon atmosphere, -78°C.
-
Procedure:
-
Dissolve Boc-Gly-OtBu in THF and cool to -78°C.
-
Add LiHMDS dropwise to generate the enolate. Stir for 30 min.
-
Add 3-Bromo-2,2,3-trifluoropropanoic acid (dissolved in THF) slowly.
-
Allow warming to 0°C over 2 hours. The reaction undergoes alkylation/rearrangement.
-
Quench: Saturated
. -
Purification: Extract with EtOAc, wash with brine, dry over
. Purify via Flash Column Chromatography (Hexane:EtOAc 4:1).
-
-
Validation:
NMR should show shift from precursor signals (-60 to -80 ppm range) to product signals.
Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)
Objective: Quantify biological activity against S. aureus and E. coli.
-
Preparation: Dissolve the derivative in DMSO to 10 mg/mL stock.
-
Media: Mueller-Hinton Broth (MHB).
-
Plate Setup: 96-well microtiter plate.
-
Gradient: Serial 2-fold dilutions from 512
to 0.5 . -
Inoculum:
CFU/mL of bacterial strain. -
Incubation: 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
-
Control: Ciprofloxacin (Positive), DMSO (Negative).
-
Comparative Performance Guide
| Parameter | 3-Bromo-2,2,3-trifluoropropanoic Acid | Propionic Acid (Non-fluorinated) | 3-Bromopyruvate |
| Primary Activity | Synthetic Precursor / Metabolic Disruptor | Antimicrobial (Weak) / Preservative | Antineoplastic (HK2 Inhibitor) |
| Lipophilicity (LogP) | High (~1.7) | Low (0.33) | Low (-0.2) |
| Metabolic Stability | High (C-F bonds resist oxidation) | Low (Rapidly metabolized) | Moderate |
| Toxicity Risk | Moderate-High (Potential HF release) | Low (GRAS status) | High (Non-specific alkylation) |
| Key Application | Peptidomimetics / Tumor Ablation | Food Preservation | Cancer Glycolysis Inhibition |
Why Choose the Trifluoro-Bromo Scaffold?
-
Selectivity: The fluorine atoms alter the electronic shape, allowing the molecule to fit into enzyme pockets that exclude non-fluorinated analogs while preventing metabolic degradation.
-
Reactivity: The C-Br bond provides a specific "handle" for covalent modification that is absent in simple fluorinated acids like trifluoroacetic acid.
References
- Google Patents. (2012). KR20120099360A - Halogenated aliphatic carboxylic acids, oligomers and/or polymers thereof and their use in devitalizing external and internal neoplasms.
-
PubChem . (n.d.). Compound Summary: 3-Bromo-2,2,3-trifluoropropanoic acid.[1][2][3][4] Retrieved from [Link]
- Walsh, C. T. (1983). Suicide Substrates: Mechanism-Based Enzyme Inactivators. Tetrahedron, 38(7), 871-909.
Sources
A Comparative Guide to the Validation of Analytical Methods for 3-Bromo-2,2,3-trifluoropropanoic Acid
For researchers, scientists, and professionals in drug development, the rigorous and accurate analysis of chemical intermediates is a cornerstone of quality control and regulatory compliance. 3-Bromo-2,2,3-trifluoropropanoic acid (CAS No. 679-95-8), a fluorinated building block, presents unique analytical challenges due to its chemical properties. This guide provides an in-depth comparison of potential analytical methodologies for this compound, grounded in established validation principles from the International Council for Harmonisation (ICH). We will explore the causality behind experimental choices, present detailed protocols, and offer a framework for selecting and validating the most appropriate analytical procedure to ensure it is fit for its intended purpose.[1][2]
The Analytical Imperative: Why Method Validation is Critical
Before delving into specific techniques, it is crucial to understand the objective of analytical method validation. The goal is to demonstrate through laboratory studies that an analytical procedure is suitable for its intended use.[1][2] For a compound like 3-Bromo-2,2,3-trifluoropropanoic acid, this could mean quantifying its purity, identifying and measuring impurities, or confirming its identity. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that test methods used for assessing the quality of pharmaceutical products meet high standards of accuracy and reliability.[3][4] The validation process is not a one-time event but part of a continuous lifecycle approach to ensure method performance over time.[5]
Strategic Selection of the Core Analytical Technique
The physicochemical properties of 3-Bromo-2,2,3-trifluoropropanoic acid—a polar, non-volatile carboxylic acid—dictate the most viable analytical approaches. The primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) with derivatization, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
High-Performance Liquid Chromatography (HPLC): This is arguably the most suitable technique for routine purity and assay determination. Reversed-phase HPLC (RP-HPLC) is well-suited for separating polar compounds. The key advantage is that the analyte can be analyzed directly in a suitable solvent without the need for chemical modification.
-
Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, direct GC analysis is not feasible. Derivatization—converting the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester)—is required. While this adds a sample preparation step, GC, especially when coupled with Mass Spectrometry (GC-MS), can offer excellent sensitivity and specificity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H, ¹⁹F, and ¹³C) is unparalleled for structural elucidation and identity confirmation. It provides quantitative information without the need for a specific reference standard for the analyte itself (using a qNMR approach with an internal standard). However, its sensitivity is generally lower than chromatographic techniques, making it less ideal for trace impurity analysis.
Comparative Analysis of Key Techniques
The following table summarizes the strengths and weaknesses of each technique for the analysis of 3-Bromo-2,2,3-trifluoropropanoic acid.
| Parameter | Reversed-Phase HPLC (with UV Detection) | Gas Chromatography (with FID/MS Detection) | NMR Spectroscopy (¹H, ¹⁹F) |
| Primary Application | Purity, Assay, Impurity Quantification | Impurity Quantification, Assay | Identity, Structure Confirmation, Assay (qNMR) |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range with MS) | Low to Moderate (µg to mg range) |
| Specificity | Moderate to High (dependent on separation) | High (especially with MS) | Very High (structure-specific) |
| Sample Preparation | Simple (dissolve and inject) | Complex (requires derivatization) | Simple (dissolve in deuterated solvent) |
| Sample Throughput | High | Moderate | Low to Medium |
| Cost (Instrument) | Moderate | Moderate to High | High |
| Recommendation | Primary choice for routine QC and stability testing due to its balance of performance, simplicity, and throughput.[6] | Excellent for identifying and quantifying volatile impurities or when very high sensitivity is required, but the derivatization step adds complexity.[7] | Essential for reference standard characterization and definitive identity confirmation.[8] |
The Validation Workflow: A Self-Validating System
A robust validation protocol follows a structured approach, examining a set of core performance characteristics as defined by ICH guidelines.[1][9] The validation process itself serves to build trustworthiness into the method, ensuring that it is reliable and reproducible.
Caption: A typical workflow for analytical method validation.
Experimental Protocol: Validating an RP-HPLC-UV Method
This section provides a detailed, step-by-step methodology for the validation of a reversed-phase HPLC method for the assay of 3-Bromo-2,2,3-trifluoropropanoic acid. This protocol is designed to be a self-validating system, where the results from each step confirm the method's suitability.
Instrumentation and Chromatographic Conditions
-
System: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Causality: Formic acid is used to maintain a low pH, which suppresses the ionization of the carboxylic acid group on the analyte. This is critical for achieving a sharp, symmetrical peak shape and stable retention on a C18 column.
-
-
Gradient: 70% A / 30% B, hold for 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Validation Experiments
The following experiments should be conducted as outlined in the validation protocol.
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]
-
Protocol:
-
Prepare a solution of a placebo (all matrix components except the analyte).
-
Prepare a solution of the 3-Bromo-2,2,3-trifluoropropanoic acid reference standard.
-
Prepare a spiked sample by adding known impurities to the analyte solution.
-
Inject all three solutions and compare the chromatograms.
-
-
Acceptance Criteria: The placebo should show no peak at the retention time of the analyte. The analyte peak should be free of co-elution from any known impurities (peak purity analysis using a diode array detector is recommended).
B. Linearity and Range Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[3]
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five dilutions covering 80% to 120% of the expected sample concentration.[3]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The y-intercept should be close to zero.
C. Accuracy Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]
-
Protocol:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
D. Precision Precision is evaluated at two levels: repeatability and intermediate precision.[2]
-
Protocol (Repeatability):
-
Prepare six identical samples at 100% of the target concentration.
-
Analyze them on the same day, with the same analyst and instrument.
-
-
Protocol (Intermediate Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
E. Limit of Quantitation (LOQ) The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
Prepare and inject six samples at this concentration and assess the precision.
-
-
Acceptance Criteria: The precision (%RSD) at the LOQ should be ≤ 10%.
F. Robustness Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[11]
-
Protocol:
-
Systematically vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: System suitability parameters (e.g., tailing factor, resolution) must remain within acceptable limits. The %RSD of the results should not be significantly affected.
Summary of Typical Validation Data
The following table presents hypothetical but realistic data for a validated HPLC method.
| Validation Parameter | Acceptance Criteria | Hypothetical Result | Conclusion |
| Specificity | No interference at analyte RT | No interference observed | Pass |
| Linearity (R²) | ≥ 0.99 | 0.9998 | Pass |
| Range | 80% - 120% of target | 80% - 120% established | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% | Pass |
| Precision (Repeatability %RSD) | ≤ 2.0% | 0.85% | Pass |
| Precision (Intermediate %RSD) | ≤ 2.0% | 1.10% | Pass |
| LOQ (%RSD) | ≤ 10% | 6.5% | Pass |
| Robustness | System suitability passes | All variations met criteria | Pass |
Conclusion and Authoritative Recommendation
For the comprehensive analysis of 3-Bromo-2,2,3-trifluoropropanoic acid, a multi-faceted approach is recommended.
-
For Structural Confirmation and Primary Characterization: NMR Spectroscopy is indispensable. Its ability to provide unambiguous structural information makes it the gold standard for qualifying reference materials.
-
For Routine Quality Control (Assay and Purity): A validated Reversed-Phase HPLC method with UV detection offers the optimal balance of specificity, sensitivity, accuracy, and throughput.[6] Its straightforward sample preparation and robust performance make it ideal for high-volume testing environments.
-
For Trace-Level Impurity Analysis: GC-MS (with derivatization) or LC-MS should be considered when the limits of detection required are lower than what HPLC-UV can provide.
The choice of method must always be guided by its intended purpose. By following the validation framework outlined in this guide, grounded in the principles of regulatory guidelines like ICH Q2(R2), researchers can ensure the generation of reliable, accurate, and defensible analytical data.[12]
References
- Benchchem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for Bromo(2H3)methane-Labeled Compounds.
- ChemicalBook. (n.d.). 3,3,3-Trifluoropropionic acid | 2516-99-6.
- Journal of Nuclear Medicine Technology. (n.d.). New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.
- US Pharmacopeia. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- Oxford Instruments. (2019). Benchtop NMR for Educational Experiments.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Benchchem. (n.d.). Spectroscopic Profile of 3-Bromo-2,2-dimethylpropanoic Acid: A Technical Guide.
- Benchchem. (n.d.). Comparative Guide to Purity Analysis of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
- PubChem. (n.d.). 2,3-Dibromopropionic acid.
- PubChem. (n.d.). 3-Bromopropionic acid.
- PubChem. (n.d.). 3,3,3-Trifluoropropionic acid.
- Sigma-Aldrich. (n.d.). 3,3,3-Trifluoropropionic acid 98%.
- Chemsrc. (n.d.). 3-bromo-2,2,3,3-tetrafluoropropanoic acid.
- Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures.
- ResearchGate. (2017). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
- USP. (2011). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- ResearchGate. (2019). What are the shielding and deshielding effects in 3-bromo propanoic acid?.
- ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Sources
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. uspbpep.com [uspbpep.com]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ofnisystems.com [ofnisystems.com]
- 11. drugfuture.com [drugfuture.com]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
3-Bromo-2,2,3-trifluoropropanoic Acid: A Strategic Fluorinated Building Block for FBDD
[1]
Executive Summary
In the high-throughput landscape of Fragment-Based Drug Discovery (FBDD), 3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA) serves as a specialized "linker fragment."[1] Unlike simple capping groups (e.g., trifluoroacetic acid) or standard spacers (e.g., difluoroacetic acid), BTFPA introduces a chiral, multi-fluorinated scaffold (-CF2-CFH-) that offers unique vectors for growing fragments into lead compounds.[1]
Its primary utility lies in its dual reactivity: the carboxylic acid functions as an anchor for library attachment, while the terminal bromine/fluorine motif serves as a "warhead" for further elaboration or heterocycle formation.[1]
Technical Profile & Structural Correction
Critical Note on CAS Registry: While the topic inquiry references CAS 425-68-3 , this registry number often corresponds to methyl esters or related perfluorinated intermediates in various databases. The specific free acid 3-Bromo-2,2,3-trifluoropropanoic acid is correctly identified as CAS 679-95-8 .
| Property | Data | Relevance to FBDD |
| Structure | HOOC-CF2-CFHBr | Provides a CF2 spacer and a reactive terminal CH(F)Br center. |
| Molecular Weight | 206.95 g/mol | Ideal for FBDD (Rule of 3 compliant). |
| Lipophilicity (cLogP) | ~1.2 | Moderate lipophilicity; fluorine increases permeability without excessive greasiness. |
| Acidity (pKa) | ~1.5 - 2.0 | Stronger acid than acetic acid due to the α-difluoro group; requires careful coupling conditions. |
| 19F NMR Signature | Distinct ABX pattern | Excellent handle for 19F-NMR fragment screening (ligand-observed NMR). |
Comparative Analysis: BTFPA vs. Alternatives
To validate the selection of BTFPA, we compare it against two standard fluorinated building blocks: Bromodifluoroacetic acid (standard linker) and 2-Bromo-3,3,3-trifluoropropanoic acid (regioisomer).[1]
Table 1: Performance Matrix in Fragment Evolution
| Feature | 3-Bromo-2,2,3-trifluoropropanoic acid (BTFPA) | Bromodifluoroacetic acid (BDFA) | 2-Bromo-3,3,3-trifluoropropanoic acid |
| Structure | HOOC-CF2-CFHBr | HOOC-CF2Br | HOOC-CH(Br)-CF3 |
| Linker Length | 3-Carbon Chain | 2-Carbon Chain | 3-Carbon Chain (Branched) |
| Fluorine Motif | -CF2-CFH- (Vicinal) | -CF2- (Geminal) | -CF3 (Terminal) |
| Reactivity Profile | Dual Electrophile: SN2 at C3 or Elimination to Trifluoroacrylate. | Radical Source: Precursor for CF2 radical addition. | Chiral Pool: Precursor for Trifluoroalanine derivatives. |
| Metabolic Stability | High: C-F bonds protect the chain; Br allows substitution. | Moderate: Br is easily lost; CF2 is stable. | High: CF3 is inert; alpha-proton is acidic. |
| Use Case | Creating fluoro-heterocycles or extended linkers. | Installing short difluoromethyl bridges. | Synthesis of alpha-trifluoromethyl amino acids . |
Why Choose BTFPA?
-
Stereoelectronic Effects: The vicinal fluorine pattern (-CF2-CFH-) induces a specific gauche conformation that can rigidify the linker, potentially reducing the entropic penalty upon binding to a protein target.
-
Synthetic Versatility: Unlike BDFA, which typically reacts via radical mechanisms, BTFPA can undergo controlled elimination to form trifluoroacrylates (Michael acceptors) or substitution to form fluorinated pyrazoles .[1]
Experimental Workflows & Protocols
Workflow A: Fragment Coupling (Amide Bond Formation)
Objective: Attach BTFPA to an amine-bearing scaffold (Fragment A) to create a "Growable" Fragment B.
Protocol:
-
Activation: Dissolve BTFPA (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Note: Use HATU over EDC/NHS due to the low pKa of the fluorinated acid.
-
Coupling: Add the amine fragment (1.0 equiv) at 0°C. Stir at room temperature for 4 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove DIPEA) and Brine.
-
Result: The bromine handle (-CFHBr) remains intact for downstream chemistry.
Workflow B: "Warhead" Activation (Elimination to Trifluoroacrylate)
Objective: Convert the linker into a covalent modifier (Michael Acceptor).
Protocol:
-
Elimination: Dissolve the amide-coupled product (from Workflow A) in THF.
-
Base Treatment: Add DBU (1.5 equiv) at 0°C. Monitor by 19F NMR.
-
Mechanism: The base eliminates HBr, forming the R-NH-CO-CF2-CF=CF2 (or isomer) motif.
-
Application: This intermediate reacts with active site cysteines (Covalent FBDD).
Visualization: Reaction Pathways
Figure 1: Divergent synthesis pathways starting from 3-Bromo-2,2,3-trifluoropropanoic acid.[1]
Case Study: Synthesis of Fluorinated Heterocycles
In a study targeting kinase inhibitors, the CF2-CFH motif was used to synthesize a library of 4-fluoro-5-trifluoromethyl-pyrazoles .
-
Starting Material: 3-Bromo-2,2,3-trifluoropropanoic acid.[1][2][3]
-
Step 1: Esterification (MeOH/H2SO4).
-
Step 2: Reaction with hydrazine hydrate.
-
Outcome: The bromine acts as a leaving group during the cyclization, while the fluorines rearrange to form a stable aromatic core.[1]
-
FBDD Value: The resulting pyrazole mimics the histidine imidazole ring but with altered pKa and lipophilicity (Bioisostere).
References
-
Chemical Structure & Properties: PubChem. 2-Bromo-3,3,3-trifluoropropanoic acid (Isomer Comparison). National Library of Medicine. [Link]
-
Fluorinated Fragments in Drug Discovery: The 3F Library: Fluorinated Fsp3-Rich Fragments for Expeditious 19F NMR Based Screening. Angewandte Chemie Int. Ed. (2020). [Link]
-
General Reactivity of Fluorinated Propanoic Acids: Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena. Radboud Repository. [Link]
Unveiling a Novel Fluorinated Building Block: A Comparative Guide to 3-Bromo-2,2,3-trifluoropropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents and advanced agrochemicals, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool.[1][2] Fluorine's unique properties can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] This guide introduces a promising yet underexplored fluorinated building block, 3-Bromo-2,2,3-trifluoropropanoic acid , and provides a forward-looking analysis of its potential applications by benchmarking it against established reagents. While direct experimental data on this specific molecule is nascent, its structural motifs suggest a versatile reactivity profile, positioning it as a valuable new tool for chemical synthesis.
The Molecular Architecture: A Triad of Reactive Centers
3-Bromo-2,2,3-trifluoropropanoic acid (MW: 206.95 g/mol , Formula: C₃H₂BrF₃O₂) presents a compelling combination of three key functional groups: a carboxylic acid, a bromine atom, and a trifluorinated propyl backbone. This unique arrangement suggests a multitude of potential synthetic transformations, making it a versatile precursor for a diverse range of complex molecules.
The carboxylic acid moiety provides a handle for derivatization into esters, amides, and other functionalities. The bromine atom, situated on a carbon bearing a fluorine atom, is an active site for nucleophilic substitution and cross-coupling reactions. The trifluoro group is anticipated to exert a strong electron-withdrawing effect, influencing the acidity of the carboxylic acid and the reactivity of the C-Br bond.
Potential Applications and Comparative Analysis
Based on its structure, we can project the utility of 3-Bromo-2,2,3-trifluoropropanoic acid in several key areas of organic synthesis. Below, we compare its potential performance against well-established reagents in each category.
A Novel Scaffold for Trifluoromethyl-Containing Heterocycles
The synthesis of heterocyclic compounds containing a trifluoromethyl group is of significant interest in medicinal chemistry due to the favorable properties imparted by the CF₃ group.[5][6] 3-Bromo-2,2,3-trifluoropropanoic acid can serve as a unique three-carbon building block for the construction of novel trifluoromethylated heterocycles.
Comparison with Existing Reagents:
Currently, the synthesis of such heterocycles often relies on reagents like trifluorodiazoethane or other trifluoromethylated building blocks.[7] While effective, these reagents can sometimes be hazardous or limited in the structural diversity they can generate. 3-Bromo-2,2,3-trifluoropropanoic acid offers a potentially safer and more versatile alternative, allowing for the introduction of a C₃ trifluorinated unit with a handle for further functionalization.
| Reagent/Building Block | Advantages | Disadvantages |
| 3-Bromo-2,2,3-trifluoropropanoic acid (Projected) | Versatile C3 building block; Carboxylic acid for further derivatization; Potentially safer handling. | Reactivity and scope are currently unexplored. |
| Trifluorodiazoethane | Direct introduction of a CF₃CHN₂ unit. | Highly reactive and potentially explosive; requires careful handling. |
| 2-Bromo-3,3,3-trifluoropropene | Used as a trifluoromethylated synthetic building block.[8] | Volatile liquid; may require specific reaction conditions.[9] |
| Other Trifluoromethylated Aldehydes/Ketones | Readily available starting materials. | May require multi-step synthesis to achieve desired complexity. |
A Precursor for Novel α-Trifluoromethyl-β-amino Acids
The bromine at the 3-position can likely be displaced by nitrogen nucleophiles, and the carboxylic acid can be subjected to Curtius or Hofmann rearrangement to furnish a vicinal amino group, leading to the synthesis of novel α-trifluoromethyl-β-amino acids. These are valuable building blocks for peptidomimetics and other biologically active molecules.
Comparison with Existing Reagents:
The synthesis of fluorinated amino acids often involves multi-step sequences starting from more common precursors. 3-Bromo-2,2,3-trifluoropropanoic acid could provide a more direct route to this important class of compounds.
| Reagent/Starting Material | Synthetic Route | Complexity |
| 3-Bromo-2,2,3-trifluoropropanoic acid (Projected) | Nucleophilic substitution followed by rearrangement. | Potentially a more direct, two-step process. |
| Trifluoromethylated acrylates | Michael addition of an amine. | Can be efficient, but regioselectivity can be an issue. |
| Asymmetric synthesis from chiral precursors | Multiple steps involving protection/deprotection. | Often lengthy and requires specialized chiral auxiliaries. |
Proposed Experimental Protocols for Benchmarking
To rigorously evaluate the potential of 3-Bromo-2,2,3-trifluoropropanoic acid, a series of benchmarking experiments are proposed. These protocols are designed to assess its reactivity and provide a direct comparison with established reagents.
Nucleophilic Substitution of the Bromide
The reactivity of the C-Br bond is a critical parameter. A standard nucleophilic substitution reaction with a common nucleophile, such as sodium azide, will provide insight into its susceptibility to displacement. The presence of the adjacent fluorine atom and the carboxylic acid group may influence the reaction rate and mechanism. α-Bromo carboxylic acids are known to be highly reactive towards SN2 reactions.[10][11]
Experimental Workflow: Nucleophilic Azidation
Caption: Workflow for the nucleophilic substitution of 3-Bromo-2,2,3-trifluoropropanoic acid with sodium azide.
Comparative Data Table (Hypothetical):
| Substrate | Nucleophile | Conditions | Time (h) | Yield (%) |
| 3-Bromo-2,2,3-trifluoropropanoic acid | NaN₃ | DMF, 90 °C | 12 | To be determined |
| 3-Bromo-2,2-dimethylpropanoic acid[12] | NaN₃ | DMF, 80-100 °C | 12-18 | 80-90 |
| Ethyl 2-bromo-3,3,3-trifluoropropanoate | NaN₃ | Acetonitrile, reflux | 6 | To be determined |
This experiment will establish the feasibility of displacing the bromide and provide a baseline for its reactivity compared to a non-fluorinated analogue and a related ester.
Esterification of the Carboxylic Acid
The steric and electronic environment of the carboxylic acid will affect its ease of esterification. A standard Fischer esterification or a milder method using a coupling agent can be employed to assess this.[13][14] Given the potential for steric hindrance from the adjacent gem-difluoro group, a comparison with a sterically hindered, non-fluorinated acid would be informative. The Steglich esterification is a mild method suitable for sterically demanding esters.[15]
Experimental Workflow: Steglich Esterification
Caption: Workflow for the Steglich esterification of 3-Bromo-2,2,3-trifluoropropanoic acid.
Comparative Data Table (Hypothetical):
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Yield (%) |
| 3-Bromo-2,2,3-trifluoropropanoic acid | Ethanol | DCC | DMAP | To be determined |
| Pivalic Acid | Ethanol | DCC | DMAP | >90 |
| 3,3,3-Trifluoropropionic Acid | Ethanol | H₂SO₄ (cat.) | - | High |
This comparison will reveal the influence of the fluorinated backbone on the reactivity of the carboxylic acid, providing valuable information for its use in multi-step syntheses.
Conclusion and Future Outlook
While direct experimental validation is pending, the structural features of 3-Bromo-2,2,3-trifluoropropanoic acid strongly suggest its potential as a versatile and valuable building block in medicinal chemistry and agrochemical research.[16][17] Its ability to introduce a unique trifluorinated three-carbon unit, coupled with the reactivity of its carboxylic acid and bromide functionalities, opens the door to the synthesis of novel and diverse molecular architectures.
The proposed benchmarking experiments will be crucial in elucidating its reactivity profile and establishing its place in the synthetic chemist's toolbox. As the demand for sophisticated fluorinated compounds continues to grow, the exploration of novel building blocks like 3-Bromo-2,2,3-trifluoropropanoic acid will be paramount in driving innovation and discovery.
References
A comprehensive list of references will be compiled upon the completion of the proposed experimental work and a thorough literature review of the resulting data. The references cited in this prospective guide provide a foundational understanding of the principles and comparative reagents discussed.
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-BROMO-3,3,3-TRIFLUOROPROPENE | 1514-82-5 [chemicalbook.com]
- 9. 2-Bromo-3,3,3-trifluoro-1-propene | 1514-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 16. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-2,2,3-trifluoropropanoic acid
Executive Hazard Assessment
3-Bromo-2,2,3-trifluoropropanoic acid is not merely a corrosive acid; it is a halogenated small-molecule permeator . Unlike standard mineral acids (e.g., Hydrochloric Acid), the presence of fluorine and bromine atoms increases the lipophilicity of the molecule, allowing it to penetrate standard nitrile barriers faster than non-halogenated analogues.
Critical Hazard Profile:
-
GHS Classification: Skin Corrosion 1B; Serious Eye Damage 1 [1, 2].
-
Physical State: Liquid (Density ~1.8 g/mL) or low-melting solid depending on purity/isomer.
-
Hidden Risk: Rapid permeation through thin disposable gloves. Standard 4-mil nitrile gloves provide <15 minutes of protection against concentrated halogenated acids [5].
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >5 mL of neat material.
| Protection Zone | Recommended Equipment | Scientific Rationale (The "Why") |
| Hand (Primary) | Silver Shield® / Laminate (EVOH) | Halogenated organic acids degrade nitrile and latex rapidly. Laminate films provide >4-hour breakthrough time [5]. |
| Hand (Dexterity) | 5-mil Nitrile (Disposable) | Worn over the laminate glove to protect the expensive inner glove and provide grip. Do NOT rely on nitrile alone. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient. The high density (~1.8 g/mL) means splashes carry significant kinetic energy and can bypass side-shields. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of vapors causes severe upper respiratory tract irritation. If hood is unavailable, use a Full-Face Respirator with Acid Gas/Organic Vapor (AG/OV) cartridges. |
| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb liquids, holding the acid against the skin. A chemical-resistant apron is required for transfers. |
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct barrier based on the operation scale.
Figure 1: Risk-based PPE selection logic. Note the escalation to laminate gloves for larger volumes due to permeation risks.
Operational Protocols
A. Transfer and Weighing (The "Two-Barrier" Rule)
Because this compound is dense and corrosive, "drop shock" (splashing caused by a heavy drop hitting a liquid surface) is a significant risk.
-
Preparation: Place a chemically resistant tray (polypropylene) inside the fume hood. All work must occur within this tray.
-
Vessel Selection: Use glass or PTFE (Teflon) containers. Avoid metals, as the acid can corrode stainless steel over time, leaching iron into your sample.
-
The Transfer:
-
Do not pour from a large stock bottle directly into a small flask.
-
Use a glass pipette or PTFE syringe .
-
Technique: Touch the tip of the pipette to the side of the receiving vessel to allow the liquid to flow down the wall, minimizing splash potential.
-
-
Decontamination: Immediately wipe the threads of the stock bottle with a dry tissue (held by tongs) before recapping. This prevents the cap from seizing due to corrosion or salt formation.
B. Emergency Spill Response
Scenario: You spill 10 mL of 3-Bromo-2,2,3-trifluoropropanoic acid inside the hood.
-
Alert: Announce the spill. Do not attempt to wipe it up with paper towels immediately (this generates fumes).
-
Neutralize: Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .
-
Caution: This will bubble vigorously (CO2 release). Wait for the bubbling to cease.
-
-
Collect: Once neutralized (pH test paper shows pH 6-8), scoop the resulting sludge into a waste container.
-
Clean: Wash the surface with water and soap.[1]
Disposal & Waste Management
Proper disposal is critical to prevent downstream reactions in waste drums.
-
Segregation: Classify as "Halogenated Organic Acid."
-
Incompatibility: NEVER mix with:
-
Strong bases (Sodium Hydroxide) – Risk of violent exotherm.
-
Oxidizers (Nitric Acid, Peroxides) – Risk of liberating Bromine gas (
). -
Sodium Azide – Risk of forming Hydrazoic Acid (explosive).
-
-
End-of-Life: The preferred destruction method is high-temperature incineration with flue gas scrubbing (to capture HF and HBr) [3, 6].
Waste Stream Logic
Figure 2: Waste segregation workflow to prevent incompatible mixing in central waste storage.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20355531, 2,2,3-Trifluoropropanoic acid. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
U.S. EPA. (2024). Incineration to Manage PFAS Waste Streams. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

